Senfolomycin A
Description
structure given in first source; isolated from Streptomyces paulus; senfolomycin B is also available
Properties
CAS No. |
101411-69-2 |
|---|---|
Molecular Formula |
C29H36N2O16S |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
3-[4-(5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20? |
InChI Key |
YASNRWMRDSCJIV-HHIRRDRHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Senfolomycin A: An In-depth Technical Guide on its Antibacterial Spectrum and Elucidation of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senfolomycin A is an antibiotic with reported activity primarily against Gram-positive bacteria. Despite its discovery, detailed quantitative data on its antibacterial spectrum, specifically its Minimum Inhibitory Concentrations (MICs), and a definitive understanding of its mechanism of action remain largely undocumented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known qualitative antibacterial activity of this compound, outlines detailed experimental protocols for determining its MIC values, and explores its potential mechanism of action by drawing parallels with the structurally related paulomycin antibiotics. This document serves as a foundational resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound.
Introduction
This compound is a member of an antibiotic family that has demonstrated inhibitory effects against a range of bacterial pathogens. Notably, it is reported to possess activity against several clinically significant Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pneumoniae.[1] Reports also suggest that this compound has weaker activity against Gram-negative bacteria.[2] A structurally related compound, Senfolomycin B, has shown efficacy against Gram-positive bacteria and mycobacteria, including strains of Staphylococcus aureus resistant to other common antibiotics such as penicillin, streptomycin, and neomycin.[2]
Due to the limited availability of specific MIC values for this compound, this guide provides a framework for researchers to generate this critical data. Understanding the precise potency of an antibiotic against various pathogens is a cornerstone of preclinical development and is essential for determining its potential clinical utility.
Antibacterial Spectrum of this compound: Qualitative Overview
Currently, the available information on the antibacterial spectrum of this compound is qualitative. The compound is primarily recognized for its activity against Gram-positive bacteria. The paulomycins, which are structurally similar to the senfolomycins, are also known for their potent activity against Gram-positive bacteria.[2][3] This suggests that the primary target range for this compound likely includes a variety of Gram-positive pathogens. Further research is required to quantify this activity and to explore the extent of its weaker action against Gram-negative species.
Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC)
To rigorously assess the antibacterial potency of this compound, the determination of its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains is imperative. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
Recommended Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][5][6]
Materials:
-
This compound (analytical grade)
-
Bacterial strains of interest (e.g., ATCC reference strains and clinical isolates of S. aureus, S. epidermidis, E. faecalis, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight on appropriate agar plates.
-
Isolate several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add a defined volume of sterile broth to all wells of a 96-well plate.
-
Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum in broth (no antibiotic).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the specific bacterium being tested.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.
Data Presentation
The obtained MIC values should be systematically organized in a table for clear comparison and analysis.
Table 1: Hypothetical MIC Data for this compound
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined |
| Clinical Isolate 1 | Data to be determined | |
| Staphylococcus epidermidis | ATCC 12228 | Data to be determined |
| Clinical Isolate 1 | Data to be determined | |
| Enterococcus faecalis | ATCC 29212 | Data to be determined |
| Clinical Isolate 1 | Data to be determined | |
| Streptococcus pneumoniae | ATCC 49619 | Data to be determined |
| Clinical Isolate 1 | Data to be determined | |
| Escherichia coli | ATCC 25922 | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination using the broth microdilution method.
Elucidating the Mechanism of Action
The precise molecular mechanism by which this compound exerts its antibacterial effect has not been definitively elucidated in the available literature. However, clues can be drawn from its structural relatives, the paulomycins. Paulomycins are known to be potent inhibitors of bacterial protein synthesis.[2] This inhibition is a common mechanism for many clinically successful antibiotics.[6]
A general representation of antibiotic mechanisms targeting essential bacterial processes is provided below. Further research, such as target-based screening, genetic studies with resistant mutants, and macromolecular synthesis assays, would be necessary to pinpoint the specific target and pathway affected by this compound.
Caption: Hypothesized mechanism of action for this compound targeting protein synthesis.
Conclusion and Future Directions
This compound represents a potentially valuable antibacterial agent, particularly against Gram-positive pathogens. However, a significant gap exists in the quantitative understanding of its antibacterial spectrum and its precise mechanism of action. The experimental protocols and conceptual frameworks provided in this technical guide are intended to empower researchers and drug development professionals to undertake the necessary studies to fill these knowledge gaps. The generation of robust MIC data and the elucidation of its molecular target are critical next steps in evaluating the therapeutic potential of this compound and advancing its development as a potential clinical candidate.
References
- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines Produced by Deep-Sea Sediment Derived Micromonospora matsumotoense M-412 from the Avilés Canyon in the Cantabrian Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Unraveling the Nuances: A Technical Guide to the Structural Differences Between Senfolomycin A and Paulomycin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core structural distinctions between the closely related antibiotics, Senfolomycin A and paulomycin. While sharing a common molecular framework and biological activity, subtle stereochemical variations differentiate these complex natural products. This document provides a comprehensive comparison, including quantitative data, detailed experimental protocols, and visual representations of their structural relationships and biosynthetic origins.
Core Structural Differences: Epimers at the Forefront
The fundamental difference between this compound and the paulomycin family lies in the stereochemistry of a methoxy group on the paulomycose sugar moiety. This compound is structurally identical to paulomycin E, with the exception of the configuration at the 3''-position of the paulomycose sugar. This makes them epimers.[1][2] Similarly, Senfolomycin B is the dihydro derivative of this compound, mirroring the relationship between other paulomycins and their dihydro counterparts, such as paulomycin F.[1]
These subtle changes in three-dimensional arrangement, while not altering the molecular formula or mass, can have significant implications for biological activity and interaction with molecular targets.
Quantitative Data Summary
While extensive comparative quantitative data is limited in publicly available literature, the key differentiating features can be inferred from spectroscopic and chromatographic analyses mentioned in foundational papers. The identical molecular composition and Fast Atom Bombardment Mass Spectrometry (FAB-MS) fragmentation patterns of this compound and paulomycin E underscore their isomeric relationship.[1] The primary evidence for their structural difference comes from Nuclear Magnetic Resonance (NMR) spectroscopy and their separability by chromatographic methods.[1]
| Feature | This compound | Paulomycin E | Data Source |
| Molecular Formula | C₂₉H₃₆N₂O₁₆S | C₂₉H₃₆N₂O₁₆S | [1] |
| Molecular Weight | 700.7 g/mol | 700.7 g/mol | [1] |
| Core Structure | Paulomycin framework | Paulomycin framework | [1] |
| Sugar Moiety | Paulomycose | Paulomycose | [1] |
| Key Structural Difference | Stereochemistry at 3''-OCH₃ on paulomycose | Stereochemistry at 3''-OCH₃ on paulomycose | [1][2] |
| ¹H NMR | Different chemical shift for H-3'' and adjacent protons | Different chemical shift for H-3'' and adjacent protons | Inferred from[1] |
| ¹³C NMR | Different chemical shift for C-3'' and adjacent carbons | Different chemical shift for C-3'' and adjacent carbons | Inferred from[1] |
| FAB-MS Fragmentation | Identical to Paulomycin E | Identical to this compound | [1] |
Experimental Protocols
The successful separation and characterization of this compound and paulomycin E rely on precise experimental techniques. The following protocols are based on methodologies reported for the analysis of the paulomycin family.
High-Performance Liquid Chromatography (HPLC) for Separation
HPLC is a critical technique for resolving the epimeric pair of this compound and paulomycin E.[1] While specific dedicated protocols for this pair are not detailed in the available literature, a general method for paulomycin analysis can be adapted.
-
Column: A reversed-phase C18 column is typically effective for separating complex natural products like paulomycins.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent system and gradually increasing the organic solvent concentration. A common mobile phase could consist of a buffered aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at wavelengths around 238 nm and 320 nm is suitable for the paulomycin chromophore.[3]
-
Flow Rate: A typical analytical flow rate would be in the range of 0.5-1.0 mL/min.
Thin-Layer Chromatography (TLC) for Separation
TLC provides a more rapid, qualitative method for assessing the separation of this compound and paulomycin E.[1]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.
-
Mobile Phase: A solvent system with a mixture of polar and non-polar solvents would be required. The exact ratio would need to be optimized, but a starting point could be a mixture of chloroform, methanol, and a small amount of acid or base to improve spot shape.
-
Visualization: The plates can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as vanillin-sulfuric acid.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Structural Confirmation
FAB-MS is instrumental in determining the molecular weight and fragmentation pattern of these antibiotics.
-
Matrix: A suitable liquid matrix, such as glycerol or m-nitrobenzyl alcohol, is used to dissolve the sample and facilitate ionization.
-
Ionization: The sample is bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon) to generate ions.
-
Analysis: The resulting ions are analyzed by a mass spectrometer to determine their mass-to-charge ratio. The fragmentation pattern provides valuable information about the compound's structure. For this compound and paulomycin E, the fragmentation patterns are reported to be identical, consistent with their isomeric nature.[1]
Mandatory Visualizations
Structural Relationships
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast atom bombardment mass spectrometric analysis of anthracyclines and anthracyclinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
Senfolomycin A Target Identification: A Technical Guide to Unraveling its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senfolomycin A is a naturally occurring antibiotic with demonstrated activity against Gram-positive bacteria. As with many natural products, its precise molecular target and mechanism of action remain to be fully elucidated. This guide provides a comprehensive technical framework for the identification and validation of the biological target of this compound. Based on its structural similarity to the paulomycin class of antibiotics and the known mechanism of the related arylomycin antibiotics, we hypothesize that the primary target of this compound is the bacterial Type I Signal Peptidase (SPase).
This document outlines a systematic approach, from initial hypothesis-driven target discovery using chemical proteomics to subsequent biochemical and cell-based validation assays. Detailed experimental protocols, data presentation formats, and conceptual visualizations are provided to guide researchers in this endeavor.
Hypothesized Target: Bacterial Type I Signal Peptidase (SPase)
Type I Signal Peptidase is an essential bacterial enzyme responsible for the cleavage of N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane. This process is crucial for the proper localization and function of a wide array of extracytoplasmic proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence. As SPase is essential for bacterial viability and is conserved across many pathogenic species, it represents a promising and largely unexploited target for novel antibacterial agents. The inhibition of SPase is expected to disrupt protein secretion, leading to the accumulation of unprocessed pre-proteins in the cell membrane and ultimately, cell death.
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is proposed to robustly identify and validate the molecular target of this compound. This involves direct target capture using an affinity probe, followed by biochemical and cellular assays to confirm the interaction and its biological consequences.
Affinity Chromatography-Mass Spectrometry for Target Discovery
This method aims to physically isolate the binding partners of this compound from a complex mixture of bacterial proteins.
a. Design and Synthesis of a this compound Affinity Probe:
To capture its interacting proteins, this compound needs to be chemically modified to create an affinity probe. This involves introducing a linker arm and a reporter tag (e.g., biotin) at a position on the molecule that is not critical for its biological activity. Based on the structure of the related paulomycins, a potential modification site could be on the sugar moiety, distal from the core structure likely involved in target binding. A photo-reactive crosslinker (e.g., a diazirine) can also be incorporated to covalently trap transient or weak interactions upon UV irradiation.
b. Experimental Protocol for Affinity Pull-Down:
-
Bacterial Lysate Preparation: Culture a relevant bacterial species (e.g., Staphylococcus aureus) to mid-log phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and lyse the cells using a French press or sonication in a lysis buffer containing protease inhibitors. Clarify the lysate by ultracentrifugation to obtain a soluble proteome fraction.
-
Incubation with Affinity Probe: Incubate the clarified lysate with the this compound affinity probe for a defined period (e.g., 1-2 hours) at 4°C to allow for binding. A control incubation should be performed with a structurally similar but biologically inactive analog of this compound, or by pre-saturating the lysate with an excess of free, unmodified this compound to identify non-specific binders.
-
Photo-Crosslinking (if applicable): If a photo-reactive probe is used, irradiate the lysate-probe mixture with UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.
-
Capture of Probe-Protein Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer containing a mild detergent (e.g., 0.1% NP-40) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
c. Proteomic Analysis of Bound Proteins:
-
SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis.
-
Protein Visualization: Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
In-Gel Digestion: Excise the protein bands that are specifically enriched in the this compound probe sample compared to the controls. Destain the gel pieces, reduce and alkylate the cysteine residues, and digest the proteins with trypsin overnight.
-
LC-MS/MS Analysis: Extract the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: Search the acquired MS/MS spectra against a bacterial protein database to identify the proteins. The protein with high confidence and significant enrichment in the experimental sample is considered a primary target candidate.
In Vitro Target Validation
To confirm a direct interaction between this compound and the identified target candidate (hypothesized to be SPase), in vitro assays with purified components are essential.
a. Expression and Purification of Recombinant SPase:
-
Clone the gene encoding the catalytic domain of the candidate SPase from the target bacterium into an expression vector with a purification tag (e.g., a polyhistidine tag).
-
Transform the expression vector into a suitable host (e.g., E. coli) and induce protein expression.
-
Lyse the cells and purify the recombinant SPase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Assess the purity of the recombinant protein by SDS-PAGE.
b. In Vitro SPase Activity Assay:
-
A fluorogenic peptide substrate that mimics the natural cleavage site of SPase can be used to monitor its activity. The substrate is typically designed with a fluorophore and a quencher on either side of the cleavage site.
-
In a microplate format, incubate the purified recombinant SPase with the fluorogenic substrate in a suitable assay buffer.
-
Upon cleavage of the substrate by SPase, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time using a plate reader.
c. Inhibition of SPase Activity by this compound:
-
Perform the in vitro SPase activity assay in the presence of varying concentrations of this compound.
-
Measure the initial reaction rates at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Cell-Based Target Engagement and Validation
To ensure that the in vitro findings are relevant in a cellular context, the following assays are recommended:
a. Bacterial Growth Inhibition Assay:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria using the broth microdilution method according to CLSI guidelines. This will establish the antibacterial potency of the compound.
b. Target-Dependent Growth Inhibition:
-
Construct a bacterial strain where the expression of the target SPase is under the control of an inducible promoter (e.g., an IPTG-inducible promoter).
-
In the absence of the inducer, the cells will have low levels of SPase and are expected to be hypersensitive to this compound.
-
Upon addition of the inducer, the overexpression of SPase should lead to an increase in the MIC of this compound, demonstrating that the compound's antibacterial activity is dependent on the levels of its target.
c. Cellular Thermal Shift Assay (CETSA):
-
CETSA can be used to confirm direct binding of this compound to SPase in intact bacterial cells.
-
Treat intact bacterial cells with this compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SPase remaining at each temperature by Western blotting.
-
Binding of this compound to SPase is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Data Presentation
Quantitative data from the proposed experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical In Vitro Inhibition of S. aureus Type I Signal Peptidase by this compound
| Compound | IC50 (µM) |
| This compound | 0.5 |
| Inactive Analog | > 100 |
Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Genotype | MIC (µg/mL) |
| S. aureus (Wild-Type) | Wild-Type | 1 |
| S. aureus (SPase overexpression) | SPase++ | 8 |
| S. aureus (SPase knockdown) | SPase- | 0.125 |
Table 3: Representative Results from Affinity Chromatography-Mass Spectrometry
| Protein ID | Protein Name | This compound Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Fold Enrichment |
| P12345 | Type I Signal Peptidase | 150 | 2 | 75 |
| Q6G2A3 | Elongation factor Tu | 10 | 8 | 1.25 |
| P60706 | 30S ribosomal protein S2 | 5 | 6 | 0.83 |
Mandatory Visualizations
Diagrams are provided to illustrate the conceptual and logical frameworks of the proposed studies.
Caption: Overall workflow for this compound target identification.
Caption: Hypothesized mechanism of this compound via SPase inhibition.
Caption: Design of a this compound-based affinity probe.
Conclusion
The identification of the molecular target of a bioactive compound is a critical step in its development as a therapeutic agent. This guide provides a robust and systematic strategy for the identification and validation of the target of this compound, with a strong hypothesis pointing towards Type I Signal Peptidase. The successful execution of these studies will not only elucidate the mechanism of action of this compound but also validate SPase as a druggable target for the development of new and urgently needed antibiotics.
An In-depth Technical Guide to the Senfolomycin A Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senfolomycin A, a potent antibiotic, belongs to the paulomycin family of natural products. Its complex structure, featuring a unique paulic acid moiety and two deoxysugar units, arises from a sophisticated biosynthetic pathway in Streptomyces species. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, inferred from the closely related and well-studied paulomycin biosynthesis. It details the enzymatic steps, precursor molecules, and the genetic organization of the biosynthetic gene cluster. Furthermore, this guide presents quantitative data on paulomycin production, detailed experimental protocols for key biosynthetic studies, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding and further research in the field of antibiotic development and synthetic biology.
Introduction
This compound is a glycosylated antibiotic with significant activity against Gram-positive bacteria. It shares a nearly identical chemical structure with paulomycin E, differing only in the stereochemistry of a methoxy group on one of the sugar moieties.[1] Both compounds are produced by actinomycetes of the genus Streptomyces.[2][3] The biosynthetic machinery for these complex molecules is encoded in a dedicated gene cluster, orchestrating a convergent pathway that assembles the core structure from distinct building blocks. Understanding this pathway is crucial for efforts to engineer novel analogs with improved therapeutic properties. This guide will leverage the extensive research on the paulomycin biosynthetic gene cluster to provide a detailed technical overview of the this compound biosynthetic pathway.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to follow a convergent model, mirroring that of the paulomycins. This pathway can be conceptually divided into three main branches that synthesize the core components: the paulic acid moiety, the D-allose sugar, and the L-paulomycose sugar. These components are then assembled and further modified to yield the final product. The entire process is orchestrated by a suite of enzymes encoded by the pau gene cluster.
Biosynthesis of the Paulic Acid Moiety
The formation of the unique isothiocyanate-containing paulic acid begins with the central metabolite chorismate, a key intermediate in the shikimate pathway.[4] A series of enzymes, including a 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (Pau21), guide the conversion of primary metabolites into the paulic acid precursor.[4]
Biosynthesis of the Deoxysugar Moieties
This compound contains two distinct deoxysugar units: D-allose and L-paulomycose. The biosynthesis of these sugars proceeds through dedicated enzymatic pathways, starting from common sugar precursors. The L-paulomycose moiety undergoes further modifications, including the attachment of a two-carbon side chain, a reaction catalyzed by a pyruvate dehydrogenase-like system (Plm8 and Plm9).[5]
Assembly and Tailoring Steps
The final stages of this compound biosynthesis involve the sequential glycosylation of the paulic acid core with the two deoxysugar units, catalyzed by specific glycosyltransferases. Subsequent tailoring reactions, such as acetylation by acyltransferases (e.g., Pau24), complete the synthesis of the mature antibiotic.[6] The stereochemical difference between this compound and paulomycin E likely arises from the action of a specific reductase or epimerase acting on the L-paulomycose moiety.
The proposed convergent biosynthetic pathway for paulomycins, and by extension this compound, is depicted below:
Caption: Proposed convergent biosynthetic pathway for this compound.
Quantitative Data on Paulomycin Production
| Streptomyces Strain | Compound(s) | Production Medium | Titer (µg/mL) | Reference |
| S. paulus NRRL 8115 | Paulomycin A & B | R5α | Not specified | [4] |
| S. paulus NRRL 8115 (pau13 overexpression) | Paulomycin A & B | R5α | Significantly increased | [4] |
| S. albus J1074 | Paulomycin A, B, E & Paulomenol A, B | MFE | Not specified | [7] |
Note: Titer values are often presented graphically in the source literature rather than in tabular format. "Not specified" indicates that the absolute production levels were not explicitly stated in the referenced abstracts, though relative production changes were described.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of paulomycin biosynthesis, which are directly applicable to research on this compound.
General Culture and Fermentation Conditions
-
Bacterial Strains and Media: Streptomyces strains are typically grown on mannitol/soya (MS) agar for spore formation. For pre-cultures, GS-7 medium is often used, followed by fermentation in a production medium such as R5α or MFE.[4][7] Escherichia coli strains like JM109 or ET12567/pUZ8002 are used for plasmid construction and intergeneric conjugation, respectively, and are cultured in Luria-Bertani (LB) medium.[4]
-
Fermentation: For paulomycin production, a two-stage fermentation process is common. A seed culture is grown for 2 days at 28°C, which is then used to inoculate the production medium at a 2% (v/v) ratio. The production culture is then incubated for 4-5 days at 28°C with shaking.[4][7]
Genetic Manipulation of Streptomyces
A general workflow for the genetic manipulation of Streptomyces to study the this compound biosynthetic pathway is outlined below.
Caption: A typical workflow for genetic studies in Streptomyces.
-
Genomic DNA Isolation: A detailed protocol for isolating high-quality genomic DNA from Streptomyces is available in various molecular biology manuals and online resources.[8]
-
Gene Inactivation and Overexpression: Gene inactivation is typically achieved by homologous recombination, replacing the target gene with an antibiotic resistance cassette. For overexpression, the gene of interest is cloned into an expression vector under the control of a strong promoter.[4]
-
Intergeneric Conjugation: Plasmids are transferred from E. coli to Streptomyces via conjugation, a well-established method for introducing foreign DNA into actinomycetes.[4]
Metabolite Analysis
-
Extraction: The fermentation broth is harvested by centrifugation, and the supernatant is extracted multiple times with an organic solvent such as ethyl acetate. The organic extracts are then dried and redissolved in a suitable solvent for analysis.[4][7]
-
High-Performance Liquid Chromatography (HPLC): The extracted metabolites are analyzed by reverse-phase HPLC to separate and quantify the produced paulomycins and any accumulated intermediates. A C18 column is commonly used with a gradient of acetonitrile and water as the mobile phase.[7]
-
Structure Elucidation: The chemical structures of novel compounds are determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Conclusion
The biosynthetic pathway of this compound, inferred from the closely related paulomycins, represents a complex and elegant example of microbial secondary metabolism. This technical guide has provided a comprehensive overview of this pathway, including the key enzymatic steps, the genetic organization of the biosynthetic gene cluster, and relevant quantitative and methodological information. The provided diagrams and protocols serve as a valuable resource for researchers aiming to further elucidate the intricacies of this compound biosynthesis, engineer novel antibiotic derivatives, and develop improved production strategies. Future work focusing on the detailed biochemical characterization of the individual enzymes in the pathway will undoubtedly provide deeper insights and open new avenues for the rational design of next-generation antibiotics.
References
- 1. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalogue.univ-smb.fr [catalogue.univ-smb.fr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Agar Dilution Susceptibility Testing of Senfolomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Senfolomycin A using the agar dilution method. This method is a standardized procedure for assessing the in vitro activity of an antimicrobial agent against a range of bacteria. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[1][2][3]
Introduction
This compound is an antibiotic with structural similarities to the paulomycin and arylomycin families of natural products.[2] The arylomycins are known to inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway, representing a novel target for antibiotics.[4] Determining the susceptibility of various bacterial strains to this compound is a critical step in its development as a potential therapeutic agent. The agar dilution method is considered a gold standard for MIC determination due to its accuracy and reproducibility.[5] This technique involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with standardized bacterial suspensions.[5][6]
Data Presentation
As specific MIC data for this compound using the agar dilution method is not publicly available, the following table presents hypothetical data for illustrative purposes. These values are not based on experimental results and should be used as a template for presenting actual data.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 2 | 1 - 4 |
| Escherichia coli | 25922 | 8 | 4 - 16 |
| Pseudomonas aeruginosa | 27853 | 16 | 8 - 32 |
| Streptococcus pneumoniae | 49619 | 0.125 | 0.06 - 0.25 |
Experimental Protocols
This section details the methodology for performing the agar dilution susceptibility test for this compound.
Materials
-
This compound (analytical grade)
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, ensure final concentration does not inhibit bacterial growth)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85% NaCl)
-
Sterile Petri dishes (90 mm or 150 mm)
-
Bacterial strains (including quality control strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853)[6][7]
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards (0.5)
-
Inoculator (e.g., multipoint replicator)
-
Vortex mixer
-
Sterile pipettes and tubes
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The solubility and stability of this compound in the chosen solvent should be confirmed.
-
Perform serial twofold dilutions of the stock solution in a sterile diluent (e.g., sterile water or saline) to obtain the desired range of concentrations.
Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
For each desired final concentration of this compound, add 1 part of the antimicrobial solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly by inverting the tube or bottle several times to ensure homogeneity, avoiding the formation of air bubbles.
-
Immediately pour the agar mixture into sterile Petri dishes to a depth of 3-4 mm.
-
Prepare a control plate containing agar and the solvent used to dissolve this compound (at the highest concentration present in the test plates) to ensure the solvent does not affect bacterial growth. Also, prepare a growth control plate with no antimicrobial agent.
-
Allow the agar to solidify completely at room temperature.
-
Plates can be used immediately or stored in a sealed plastic bag at 2-8°C for up to 5 days.
Inoculum Preparation
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1.5 x 10⁷ CFU/mL.
Inoculation and Incubation
-
Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspensions. Each spot should deliver approximately 1-2 µL of the inoculum, resulting in a final spot concentration of 10⁴ CFU/spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
Interpretation of Results
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.[8][9] A faint haze or a single colony at the inoculation site should be disregarded.[9]
-
Examine the growth on the control plates. The growth control plate should show confluent growth, and the solvent control plate should not show any inhibition of growth.
-
The MICs for the quality control strains should fall within their established acceptable ranges to validate the test results.[10]
Experimental Workflow Diagram
Caption: Workflow for Agar Dilution Susceptibility Testing.
Signaling Pathway Diagram (Hypothetical Mechanism of Action)
This compound belongs to the arylomycin class of antibiotics, which are known to target and inhibit bacterial type I signal peptidase (SPase). SPase is crucial for the processing and maturation of secreted proteins. Inhibition of SPase leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and ultimately leading to bacterial cell death.
Caption: Hypothetical Signaling Pathway of this compound.
References
- 1. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Antimicrobial activity of fosfomycin under various conditions against standard strains, beta-lactam resistant strains, and multidrug efflux system mutants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Note: Evaluation of Senfolomycin A Antimicrobial Activity using Disk Diffusion Assay
For Research Use Only.
Introduction
Senfolomycin A is an antibiotic with known antibacterial activity, particularly against Gram-positive bacteria. This application note provides a detailed protocol for determining the antimicrobial susceptibility of various bacterial strains to this compound using the disk diffusion assay, also known as the Kirby-Bauer test. This method is a widely accepted and straightforward technique for the qualitative or semi-quantitative assessment of antimicrobial agents.[1][2][3] The principle of the disk diffusion test involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test microorganism.[4] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[3][4] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[4]
Due to the limited availability of specific zone diameter interpretive criteria for this compound, this protocol includes the use of a comparator antibiotic, Vancomycin, for which established Clinical and Laboratory Standards Institute (CLSI) guidelines exist. This allows for a relative assessment of this compound's efficacy against key Gram-positive pathogens.
Materials and Reagents
-
This compound
-
Vancomycin antimicrobial susceptibility disks (30 µg)[5]
-
Blank sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[1]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)
-
McFarland 0.5 turbidity standard[6]
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps
-
Micropipettes and sterile tips
Experimental Protocol
The following protocol is based on the standardized Kirby-Bauer disk diffusion method.[4][6]
Preparation of this compound Disks
As commercial disks for this compound may not be available, they can be prepared in-house:
-
Prepare a stock solution of this compound in a suitable solvent to a known concentration.
-
Dilute the stock solution to achieve the desired concentration for impregnating the disks. A typical starting concentration to aim for on the disk is 10-30 µg.
-
Aseptically apply a precise volume (e.g., 20 µL) of the this compound solution onto each sterile blank paper disk.[7]
-
Allow the disks to dry completely in a sterile environment, such as a laminar flow hood, before use.[7]
Inoculum Preparation
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline to decrease it. Visual comparison against a white background with contrasting black lines is recommended.[6] A spectrophotometer can also be used.
Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[6]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[6]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4]
-
Finally, run the swab around the rim of the agar.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[6]
Application of Antimicrobial Disks
-
Using sterile forceps, place the prepared this compound disks and the Vancomycin (30 µg) control disks onto the inoculated surface of the MHA plate.
-
Ensure the disks are placed firmly to make complete contact with the agar surface, but do not press them into the agar.[5]
-
Disks should be spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
Once a disk is placed, do not move it, as diffusion of the antimicrobial agent begins immediately.[4]
Incubation
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[4][8]
-
Incubate for 16-20 hours.
Interpretation of Results
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[6]
-
Measurements should be taken from the back of the plate against a dark, non-reflective background.
-
For the Vancomycin control disks, the zone diameters should fall within the acceptable quality control ranges specified by CLSI guidelines.
-
Compare the zone of inhibition produced by this compound to that of Vancomycin to assess its relative activity.
Data Presentation
The following tables provide the quality control ranges for the comparator antibiotic, Vancomycin, against standard ATCC strains as per CLSI guidelines. The results for this compound should be recorded and compared against these standards.
Table 1: CLSI Quality Control Ranges for Vancomycin (30 µg) Disk Diffusion Test
| Quality Control Strain | CLSI Acceptable Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 25923™ | 17 - 21 |
| Enterococcus faecalis ATCC® 29212™ | 17 - 21 |
Table 2: Example Data Recording Table
| Test Microorganism | Antimicrobial Agent | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC® 25923™ | Vancomycin | 30 | Record Measurement |
| This compound | Specify | Record Measurement | |
| Enterococcus faecalis ATCC® 29212™ | Vancomycin | 30 | Record Measurement |
| This compound | Specify | Record Measurement | |
| Clinical Isolate 1 | Vancomycin | 30 | Record Measurement |
| This compound | Specify | Record Measurement |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the disk diffusion assay.
Caption: Experimental workflow for the disk diffusion assay.
There are no established signaling pathways directly related to the disk diffusion assay itself, as it is a phenotypic method to measure antimicrobial susceptibility. The mechanism of action of this compound would involve specific bacterial signaling pathways, but a diagram for this is beyond the scope of this experimental protocol.
References
- 1. Inhibition of the Vancomycin Resistance in Staphylococcus aureus in Egypt Using Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clsi.org [clsi.org]
- 3. Determination of Disk Diffusion and MIC Quality Control Ranges for GSK1322322, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ROTI®Antibiotic Discs Vancomycin (VA), 50 unit(s), 50 disks | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 6. unn.no [unn.no]
- 7. interesjournals.org [interesjournals.org]
- 8. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
Application Note: Quantitative Analysis of Senfolomycin A using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Senfolomycin A is an antibiotic agent with a molecular formula of C29H36N2O16S and a molecular weight of 700[1]. It exhibits activity against Gram-positive bacteria and mycobacterium[2]. Structurally, it is related to the paulomycin class of antibiotics and differs from paulomycin E only in the stereochemistry of a methoxy group within its sugar moiety[1]. As with many novel antibiotic candidates, a robust and reliable analytical method is crucial for its characterization, purification, quantification, and quality control during research and development.
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. RP-HPLC is a powerful technique for separating and quantifying compounds based on their hydrophobicity and is widely used for the analysis of natural products and cyclic peptides[3][4][5]. The method described herein is suitable for determining the purity of this compound and its concentration in various samples.
Principle
Reverse-phase chromatography separates molecules based on hydrophobic interactions between the analyte and the stationary phase. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Analytes are injected onto the column, and as the mobile phase flows through, more hydrophobic molecules, like this compound, will have a stronger interaction with the stationary phase, leading to longer retention times. By using a gradient elution, where the concentration of an organic solvent (the "strong solvent") in the mobile phase is gradually increased, retained compounds can be eluted from the column and detected. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Experimental Protocol
3.1. Equipment and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for natural product analysis[6].
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.22 µm or 0.45 µm PTFE or PVDF filters for sample and mobile phase filtration.
3.2. Chemicals and Reagents
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA): HPLC grade (optional, as a mobile phase modifier to improve peak shape).
3.3. Chromatographic Conditions The following conditions provide a starting point for the analysis of this compound and should be optimized as necessary.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on typical UV absorbance for similar compounds) |
| Run Time | 30 minutes (including equilibration) |
3.4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of acetonitrile. Filter and degas both mobile phases before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the initial mobile phase composition (90:10 Mobile Phase A:B).
3.5. Sample Preparation
-
For Purified Samples: Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range.
-
For Complex Matrices (e.g., Fermentation Broth):
-
Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or solid-phase extraction (SPE) to isolate this compound.
-
Evaporate the solvent and reconstitute the residue in the diluent.
-
Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
3.6. Data Analysis
-
Inject the prepared calibration standards into the HPLC system.
-
Generate a calibration curve by plotting the peak area of this compound against the known concentration of each standard.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Method Validation Summary
A summary of typical validation parameters and acceptable criteria is provided below.
| Parameter | Specification | Description |
| Linearity | R² ≥ 0.995 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | 98-102% Recovery | The closeness of the test results obtained by the method to the true value. |
| Precision (RSD) | ≤ 2% | The degree of agreement among individual test results when the method is applied repeatedly. |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision. |
Visual Workflows
Caption: General workflow for the quantitative analysis of this compound.
Caption: Logical workflow for HPLC method development and optimization.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Senfolomycin A: In Vitro Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senfolomycin A is an antibiotic with demonstrated activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria.[1] Structurally and biologically similar to the paulomycin family of antibiotics, this compound presents a promising candidate for further investigation in the development of new antimicrobial agents.[2] This document provides detailed protocols for the in vitro antibacterial evaluation of this compound and presents available data on related compounds to guide researchers in their experimental design.
Data Presentation: Antibacterial Activity of Related Paulomycin Compounds
While specific comprehensive minimum inhibitory concentration (MIC) data for this compound is not widely available in the public domain, the following table summarizes the reported MIC values for related paulomycin compounds. This data can serve as a preliminary guide for expected activity and for the design of in vitro assays for this compound.
| Compound | Organism | MIC (µg/mL) |
| Paulomycin A | Staphylococcus aureus | 0.1 - 0.78 |
| Streptococcus pyogenes | 0.02 - 0.1 | |
| Streptococcus pneumoniae | 0.05 - 0.2 | |
| Enterococcus faecalis | 1.56 - 6.25 | |
| Paulomycin B | Staphylococcus aureus | 0.2 - 1.56 |
| Streptococcus pyogenes | 0.05 - 0.2 | |
| Streptococcus pneumoniae | 0.1 - 0.39 | |
| Enterococcus faecalis | 3.12 - 12.5 | |
| Paulomycin C | Staphylococcus aureus | 0.78 - 3.12 |
| Paulomycin D | Staphylococcus aureus | 1.56 - 6.25 |
| Paulomycin E | Staphylococcus aureus | 0.39 - 1.56 |
| Paulomycin F | Staphylococcus aureus | 0.78 - 3.12 |
Note: The data presented above is a compilation from various sources and should be used for reference only. Actual MIC values should be determined experimentally for this compound.
Experimental Protocols
Two standard and widely accepted methods for determining the in vitro antibacterial activity of a compound are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for qualitative assessment of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (for measuring optical density)
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired test concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile broth to the wells in the twelfth column.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be read using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
Materials:
-
This compound solution (at various concentrations)
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar - MHA)
-
Bacterial culture in the logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.
-
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum (0.5 McFarland standard) and remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the entire surface of the agar plate with the swab to create a uniform lawn of bacteria.
-
-
Preparation of Wells:
-
Using a sterile cork borer or a wide-bore pipette tip, create wells (6-8 mm in diameter) in the agar.
-
-
Application of this compound:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution at a specific concentration into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve this compound) in separate wells.
-
-
Incubation:
-
Allow the plates to stand for a short period to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers or a ruler.
-
Mandatory Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Putative Mechanism of Action
While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to paulomycins suggests a potential mechanism of action involving the inhibition of bacterial protein synthesis. Antibiotics that target this pathway often interfere with the function of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Caption: Putative mechanism of this compound inhibiting protein synthesis.
References
Application Notes and Protocols: Senfolomycin A Solubility and In Vitro Antibacterial Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the solubility of Senfolomycin A and assessing its in vitro antibacterial activity. Due to the limited availability of specific public data on this compound, this document outlines robust, generalized protocols that can be adapted to establish its efficacy and optimal handling conditions for research purposes.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is crucial for its effective use in in vitro assays. This compound is an antibiotic structurally related to the paulomycin family.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆N₂O₁₆S | [1] |
| Molecular Weight | 700 g/mol | [1] |
Solubility of this compound
Recommended Solvents for Solubility Testing
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Sterile Deionized Water (H₂O)
-
Phosphate-Buffered Saline (PBS)
Protocol for Determining this compound Solubility
This protocol provides a method to empirically determine the solubility of this compound in a solvent of choice.
Materials:
-
This compound (powder)
-
Selected solvents (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Solvent Addition: Add a small, known volume of the selected solvent (e.g., 100 µL) to the tube.
-
Dissolution: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.
-
Observation: Visually inspect the solution against a light source to check for any undissolved particles.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another known volume of the solvent (e.g., 10 µL) and repeat the dissolution and observation steps.
-
Solubility Calculation: Continue adding solvent incrementally until the this compound is completely dissolved. The solubility can then be calculated based on the total volume of solvent used. For example, if 1 mg of this compound dissolves in 200 µL of DMSO, the solubility is 5 mg/mL.
-
Documentation: Record the determined solubility for each solvent tested.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][3][4][5][6] This is a fundamental assay to determine the potency of a new antibiotic like this compound. The broth microdilution method is a widely accepted standard for determining MIC values.[3][6]
General Workflow for MIC Determination
The following diagram illustrates the general workflow for a broth microdilution MIC assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for Broth Microdilution MIC Assay
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strain(s) of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
Day 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile growth medium.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile saline or medium to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
Day 1: Assay Plate Preparation
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Prepare an initial dilution of the this compound stock solution in the growth medium.
-
Add 200 µL of this initial this compound dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no antibiotic).
-
Well 12 will serve as a negative control (sterile medium, no bacteria).
-
Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL, which will be diluted to 5 x 10⁵ CFU/mL in the final volume of 200 µL) to wells 1 through 11. Do not add bacteria to well 12.
Day 2: Incubation and Reading
-
Cover the plate and incubate at 37°C for 16-24 hours.[5]
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Preparation of this compound Stock Solutions
Proper preparation and storage of stock solutions are critical for maintaining the compound's stability and activity.
Stock Solution Preparation Workflow
Caption: Workflow for preparing a sterile stock solution of this compound.
Protocol for Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL). Vortex or sonicate until fully dissolved.
-
Sterilization: For aqueous solutions, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container. For stock solutions in solvents like DMSO or ethanol, filter sterilization may not be necessary if prepared under sterile conditions.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Potential Mechanism of Action and Signaling Pathways
While the specific signaling pathways affected by this compound are not well-documented, antibiotics can interfere with various essential bacterial processes. Broader classes of antibiotics are known to inhibit cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5] Some antibiotics also interfere with bacterial communication systems, such as quorum sensing.[7][8] Further research would be required to elucidate the precise mechanism of this compound.
A generalized diagram of potential antibiotic targets in a bacterial cell is provided below.
Caption: Potential antibacterial targets for an antibiotic like this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should always adhere to standard laboratory safety practices and may need to optimize these protocols based on their specific experimental conditions and the bacterial strains being tested.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activators of a bacterial signaling pathway inhibit virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dialkylresorcinols as bacterial signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Senfolomycin A: Information Not Found for Application in Gram-Positive Infections
Extensive searches for "Senfolomycin A" have yielded no specific information regarding its use for treating Gram-positive infections, its mechanism of action, or any associated in vitro or in vivo data. The scientific literature readily available through standard databases does not contain specific mentions of a compound named this compound.
It is possible that "this compound" may be a very new or developmental compound not yet widely reported in published literature, a misnomer, or a compound that is not being pursued for antibacterial applications.
Therefore, the creation of detailed application notes and protocols as requested is not possible at this time due to the absence of foundational data. Researchers, scientists, and drug development professionals are advised to verify the name of the compound and consult internal or proprietary databases for information on this specific agent.
For individuals interested in the broader field of antibiotics for Gram-positive infections, several classes of compounds are well-documented and actively being researched. These include, but are not limited to:
-
Arylomycins : These are a class of natural-product antibiotics that inhibit type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway.[1]
-
Oxazolidinones (e.g., Linezolid, Tedizolid) : These synthetic antibiotics inhibit bacterial protein synthesis and are effective against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2]
-
Lipopeptides (e.g., Daptomycin) : These antibiotics disrupt multiple aspects of bacterial cell membrane function.[2][3]
-
Glycopeptides (e.g., Vancomycin, Telavancin) : These agents inhibit cell wall synthesis in Gram-positive bacteria.[2][3]
-
Fosfomycin : This broad-spectrum antibiotic inhibits a very early step in bacterial cell wall biosynthesis.[4][5][6] It has shown synergistic activity when combined with other antibiotics against Gram-positive cocci.[4][7]
Researchers seeking to develop protocols for novel antibiotics would typically follow a standard workflow.
General Experimental Workflow for Antibiotic Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel antibiotic agent.
Should information on "this compound" become publicly available, a detailed application note and protocol can be developed. At present, the lack of data precludes the fulfillment of the original request.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Newer antibiotics for serious gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of fosfomycin combinations against a variety of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosfomycin, antimicrobial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 7. In vitro activity of fosfomycin in combination with various antistaphylococcal substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Senfolomycin A stability in DMSO and other solvents
This technical support center provides guidance on the stability, handling, and experimental use of Senfolomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound and other lipophilic molecules.[1] For biological assays, it is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system, typically less than 0.5%.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can contribute to compound degradation. Some studies suggest that for many compounds in DMSO, storage at 4°C can be adequate for shorter periods, and adding a small percentage of water (e.g., 10%) can lower the freezing point and prevent freeze-thaw issues.
Q3: Is this compound stable in DMSO at room temperature?
A3: While many compounds are stable in DMSO for extended periods, prolonged storage at room temperature is generally not recommended as it can lead to degradation. The rate of degradation is compound-specific and can be influenced by factors such as water content in the DMSO and exposure to light. For optimal results, prepare fresh dilutions from frozen stock solutions before each experiment.
Q4: Can I use solvents other than DMSO?
A4: The choice of solvent depends on the specific requirements of your experiment. While DMSO is widely used due to its high solubilizing capacity, other organic solvents like ethanol, methanol, or acetonitrile may be suitable.[3] However, the solubility and stability of this compound in these alternative solvents have not been extensively documented. It is recommended to perform a small-scale solubility and stability test before proceeding with large-scale experiments.
Q5: What are the potential signs of this compound degradation?
A5: Degradation can be indicated by a loss of biological activity in your assay, changes in the color or clarity of the stock solution, or the appearance of additional peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC).[4] If you suspect degradation, it is best to use a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new, properly stored aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of the stock solution using a spectrophotometer or an analytical method like HPLC with a standard curve. | |
| Precipitation observed when diluting in aqueous buffer | Low aqueous solubility of this compound. | Decrease the final concentration of this compound in the assay. Consider using a co-solvent or a different formulation approach if higher concentrations are necessary and the experimental system allows. |
| The buffer composition is incompatible with the compound or DMSO. | Test the solubility of this compound in different buffers. Ensure the final DMSO concentration is within a tolerable range for your assay. | |
| Unexpected results or artifacts in the assay | The compound is reacting with components of the assay medium. | Run appropriate controls, including a vehicle control (DMSO or other solvent without this compound) to identify any effects of the solvent itself.[5] |
| Degradation products are interfering with the assay. | Analyze the purity of the stock solution using HPLC to check for degradation products. If degradation is confirmed, use a fresh stock. |
Stability Data (Illustrative Example)
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data is typically presented. This is not actual experimental data for this compound.
Table 1: Example Stability of a Compound in Various Solvents at Different Temperatures
| Solvent | Temperature | % Remaining after 1 week | % Remaining after 4 weeks | % Remaining after 12 weeks |
| DMSO | -80°C | >99% | >99% | >99% |
| -20°C | >99% | 98.5% | 97.2% | |
| 4°C | 98.1% | 95.3% | 91.5% | |
| 25°C (Room Temp) | 92.4% | 85.1% | 75.6% | |
| Ethanol | -20°C | >99% | 99.2% | 98.0% |
| 4°C | 97.5% | 93.8% | 88.9% | |
| Acetonitrile | -20°C | 99.5% | 98.9% | 97.8% |
| 4°C | 98.8% | 96.7% | 94.3% |
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
This protocol outlines a general method for determining the stability of a compound like this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (or compound of interest)
- High-purity solvent (e.g., DMSO, Ethanol)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% formic acid)
- Autosampler vials
- Controlled temperature storage units (e.g., refrigerator, freezer, incubator)
2. Procedure:
- Prepare Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the main compound at Time 0 will serve as the baseline.
- Sample Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired temperature conditions (e.g., -20°C, 4°C, 25°C). Protect samples from light if the compound is light-sensitive.
- Time-Point Analysis: At each scheduled time point (e.g., 24 hours, 1 week, 4 weeks), retrieve one vial from each storage condition.
- Allow the sample to come to room temperature before analysis.
- Dilute the sample in the same manner as the Time 0 sample and analyze by HPLC using the same method.
- Data Analysis:
- Identify the peak corresponding to the intact compound in each chromatogram.
- Calculate the percentage of the compound remaining at each time point relative to the peak area at Time 0.
- % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing compound stability in solution.
References
Senfolomycin A mechanism of bacterial resistance
Welcome to the technical support center for Senfolomycin A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Disclaimer: this compound is a complex antibiotic, and research into its specific mechanisms of bacterial resistance is ongoing. The guidance provided here is based on established principles of antibiotic resistance and the known similarities of this compound to the paulomycin class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
A1: this compound is structurally and biologically similar to paulomycins.[1] While the precise target is still under investigation, paulomycins are known to be potent inhibitors of protein synthesis in Gram-positive bacteria.[2][3] Therefore, it is hypothesized that this compound also targets the bacterial ribosome to inhibit translation.
Q2: What are the likely mechanisms of bacterial resistance to this compound?
A2: Based on common antibiotic resistance mechanisms, bacteria could develop resistance to this compound through several pathways:
-
Target Modification: Alterations in the ribosomal binding site could prevent this compound from binding effectively.[4][5][6] This can occur through mutations in genes encoding ribosomal proteins or ribosomal RNA (rRNA).
-
Efflux Pumps: Bacteria may actively transport this compound out of the cell using efflux pumps, preventing it from reaching its intracellular target.[7][8][9]
-
Enzymatic Inactivation: Bacteria might produce enzymes that chemically modify or degrade this compound, rendering it inactive.[10][11][12]
-
Reduced Permeability: Changes to the bacterial cell wall or membrane could limit the uptake of this compound.[13]
Q3: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent. What could be the cause?
A3: Inconsistent MIC values can arise from several factors. Ensure you are following a standardized protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[14] Key factors to control include:
-
Inoculum Density: Ensure the bacterial inoculum is standardized to the correct density (e.g., 5 x 10^5 CFU/mL).[4]
-
Media Composition: The type of broth and any supplements can affect antibiotic activity. Use a recommended medium like Mueller-Hinton broth.[4]
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) must be consistent.[5]
-
Antibiotic Preparation: Prepare fresh stock solutions of this compound and perform serial dilutions accurately.
Q4: I have isolated a this compound-resistant mutant. What is the first step to characterize the resistance mechanism?
A4: The first step is to confirm the resistance phenotype and determine the fold-increase in the MIC compared to the susceptible parent strain. Once confirmed, a logical approach is to systematically investigate the most common resistance mechanisms. A recommended workflow is to first test for the involvement of efflux pumps, then for enzymatic inactivation, and finally to investigate target modification, for example, through whole-genome sequencing.
Troubleshooting Guides
Problem: My bacterial culture has developed resistance to this compound. How do I determine the mechanism?
This guide provides a step-by-step approach to elucidating the potential resistance mechanism.
Step 1: Investigate the Role of Efflux Pumps
Efflux pumps are a common mechanism of resistance where the antibiotic is actively transported out of the bacterial cell.[7][8] A straightforward way to test for this is to determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of an EPI suggests the involvement of an efflux pump.
-
Experimental Protocol: See "Protocol 2: Efflux Pump Activity Assay".
-
Data Presentation: Record your results as shown in the table below. A ≥4-fold decrease in MIC with the EPI is considered significant.
| Strain ID | MIC of this compound (µg/mL) | MIC of this compound + EPI (µg/mL) | Fold Change in MIC | Interpretation |
| Susceptible Parent | 0.5 | 0.5 | 1 | No significant efflux |
| Resistant Mutant | 16 | 2 | 8 | Efflux pump involvement likely |
Step 2: Test for Enzymatic Inactivation of this compound
Bacteria can produce enzymes that degrade or modify the antibiotic, rendering it inactive.[12] This can be tested by incubating this compound with the resistant bacterial culture, removing the bacteria, and then testing the activity of the remaining antibiotic against a susceptible strain.
-
Experimental Protocol: See "Protocol 3: this compound Inactivation Assay".
-
Data Presentation: Compare the MIC of the treated this compound with that of untreated this compound.
| Condition | MIC against Susceptible Strain (µg/mL) | Interpretation |
| Untreated this compound | 0.5 | Control |
| This compound incubated with Resistant Mutant | >32 | This compound was inactivated |
| This compound incubated with Susceptible Parent | 0.5 | This compound was not inactivated |
Step 3: Assess for Target Modification
If efflux and inactivation are ruled out, the resistance mechanism is likely due to a modification of the antibiotic's target.[4][5] Since this compound is presumed to target the ribosome, mutations in genes encoding ribosomal proteins or rRNA are likely candidates.
-
Recommended Approach: Perform whole-genome sequencing on both the resistant mutant and the susceptible parent strain.
-
Data Analysis: Compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strain. Pay close attention to genes associated with protein synthesis, particularly those for ribosomal proteins (e.g., rpl, rps genes) and rRNA (e.g., 16S and 23S rRNA genes).
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).[15][16]
-
Preparation of Antibiotic: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in MHB to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria in broth with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Activity Assay
This assay assesses efflux pump activity by measuring the accumulation of a fluorescent dye, such as ethidium bromide (EtBr), which is a known substrate for many efflux pumps.
-
Bacterial Preparation: Grow the susceptible and resistant strains to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a buffer (e.g., PBS), and resuspend them to a standardized optical density.
-
Assay Setup: In a 96-well black plate, add the bacterial suspension. Add an efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP) to de-energize the pumps and allow for maximum dye accumulation.
-
Dye Accumulation: Add Ethidium Bromide to the wells and monitor the increase in fluorescence over time as the dye enters the cells and intercalates with DNA.
-
Efflux Initiation: Energize the pumps by adding a glucose solution. A functional efflux pump will transport the EtBr out of the cells, resulting in a decrease in fluorescence.
-
Data Analysis: Compare the rate of EtBr efflux between the susceptible and resistant strains. A faster rate of efflux in the resistant strain is indicative of increased efflux pump activity.
Protocol 3: this compound Inactivation Assay
This protocol determines if the resistant strain inactivates this compound.
-
Incubation: Prepare a culture of the resistant bacterial strain in broth. Add this compound to the culture at a concentration known to be effective against the susceptible strain (e.g., 4x MIC). Incubate for a defined period (e.g., 24 hours). As a control, incubate this compound in sterile broth.
-
Removal of Bacteria: After incubation, centrifuge the bacterial culture to pellet the cells.
-
Sterilization: Filter-sterilize the supernatant to remove any remaining bacteria.
-
Activity Test: Perform a standard MIC test (Protocol 1) using the sterilized supernatant against the susceptible parent strain.
-
Interpretation: If the MIC of the supernatant is significantly higher than the MIC of the control (this compound in sterile broth), it indicates that the antibiotic was inactivated by the resistant strain.
Visualizations
Caption: Overview of common bacterial antibiotic resistance mechanisms.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Hypothetical signaling pathway for efflux pump upregulation.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Direct measurement of efflux activity [bio-protocol.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 14. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Screening for Senfolomycin A Resistant Mutants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on screening for mutants resistant to Senfolomycin A. As specific data for this compound is limited in publicly available literature, the information provided is based on studies of closely related arylomycin antibiotics, which share the same mechanism of action. This approach provides a strong framework for designing and troubleshooting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the arylomycin class of antibiotics.[1][2] Its mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[3][4] SPase is an essential enzyme in the general secretory pathway of bacteria, responsible for cleaving the N-terminal signal peptides from proteins that are transported across the cytoplasmic membrane.[4][5][6] By inhibiting SPase, this compound causes a buildup of unprocessed precursor proteins in the cell membrane, leading to disruption of cellular function and ultimately cell death.[7]
Q2: What are the known mechanisms of resistance to this compound and other arylomycins?
A2: Resistance to arylomycins, and likely this compound, can arise through several mechanisms:
-
Target Modification: The most common mechanism is the development of mutations in the gene encoding the target enzyme, type I signal peptidase (SPase).[8][9] Certain mutations can reduce the binding affinity of the antibiotic to the enzyme, rendering it less effective. Some bacteria possess natural resistance due to pre-existing variations in their SPase sequence.[8][9]
-
Upregulation of Efflux Pumps: While not the primary mechanism for this class of antibiotics, upregulation of multidrug efflux pumps is a general bacterial resistance strategy that could potentially contribute to reduced susceptibility.
-
Regulatory Gene Mutations: In Staphylococcus aureus, mutations in the ayrR gene, which is a transcriptional repressor of the ayr operon, have been shown to confer high-level resistance to arylomycins.[10][11] Loss-of-function mutations in ayrR lead to the derepression of the ayr operon, which helps the bacteria cope with the stress induced by SPase inhibition.[11][12]
Q3: What is a typical frequency for the emergence of this compound resistant mutants?
A3: The frequency of spontaneous resistance to arylomycins can be low. For example, in studies with the arylomycin derivative M131, resistant mutants of Staphylococcus aureus were observed to arise at a frequency of approximately 2 x 10-8 when plated on a concentration of 16 µg/ml.[10] The frequency can be influenced by the bacterial species, the concentration of the selective agent, and the specific culture conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No resistant colonies are observed after plating on selective media. | 1. The concentration of this compound is too high, preventing the growth of any potential mutants. 2. The initial population of cells was too small to contain spontaneously resistant mutants. 3. The incubation time is too short for the resistant colonies to appear. | 1. Perform a Minimum Inhibitory Concentration (MIC) assay to determine the appropriate selective concentration. Start selection at 2x, 4x, and 8x the MIC. 2. Increase the number of cells plated. Aim for at least 108 to 1010 cells per plate. 3. Extend the incubation period, checking for colony formation daily. Some resistant mutants may grow slower than the wild-type. |
| A very high number of colonies are growing on the selective plates. | 1. The concentration of this compound is too low, allowing the growth of non-resistant or weakly resistant cells. 2. The this compound stock solution has degraded. 3. The plates were not prepared correctly, leading to an uneven distribution or incorrect concentration of the antibiotic. | 1. Increase the concentration of this compound in the selective media. 2. Prepare a fresh stock solution of this compound and verify its activity. 3. Ensure proper mixing and pouring of the agar plates to guarantee a uniform concentration of the antibiotic. |
| Resistant mutants lose their phenotype after being subcultured in antibiotic-free media. | 1. The initial "resistant" colonies were a result of transient phenotypic adaptation rather than a stable genetic mutation. 2. The resistance mechanism has a significant fitness cost, and in the absence of selective pressure, revertants or faster-growing susceptible cells outcompete the resistant mutants. | 1. Re-streak the putative resistant colonies on both selective and non-selective media to confirm a stable resistant phenotype. 2. Continuously culture the resistant mutants in media containing a maintenance concentration of this compound. For long-term storage, prepare glycerol stocks from cultures grown under selective conditions. |
| Sequencing of the lepB (SPase) gene from resistant mutants does not reveal any mutations. | 1. The resistance mechanism is not due to a mutation in the target enzyme. 2. The mutation lies in a regulatory region of the lepB gene, affecting its expression. | 1. Investigate other potential resistance mechanisms. In S. aureus, for example, sequence the ayrR gene and other genes in the ayr operon.[11] 2. Perform quantitative PCR (qPCR) to assess the expression level of the lepB gene in the resistant mutants compared to the wild-type. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on arylomycin resistance. This data can be used as a reference for expected outcomes in experiments with this compound.
Table 1: Frequency of Spontaneous Resistance to Arylomycin M131 in Staphylococcus aureus
| Bacterial Strain | Selective Concentration of Arylomycin M131 | Frequency of Resistant Mutants | Reference |
| S. aureus N315 | 16 µg/ml (16x MIC) | 2 x 10-8 | [10] |
Table 2: Fold-Increase in Resistance Conferred by a Mutation in a Putative Transcriptional Regulator in S. aureus
| Bacterial Strain | Antibiotic | Fold-Increase in MIC Compared to Parental Strain | Reference |
| S. aureus N315 Mutant | Arylomycin M131 | >32-fold | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/ml).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/ml in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µl.
-
Add 100 µl of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µl and a final bacterial concentration of 2.5 x 105 CFU/ml.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Screening for Spontaneous Resistant Mutants
This protocol outlines a method for selecting and isolating spontaneous mutants resistant to this compound.
Materials:
-
Bacterial culture grown to stationary phase
-
Agar plates containing this compound at a selective concentration (e.g., 4x MIC)
-
Antibiotic-free agar plates
-
Sterile spreaders and dilution tubes
Procedure:
-
Grow a bacterial culture overnight in a rich medium to reach a high cell density (stationary phase).
-
Determine the total number of viable cells (CFU/ml) by plating serial dilutions on antibiotic-free agar plates.
-
Plate a large number of cells (e.g., 108 - 1010) onto agar plates containing the selective concentration of this compound. This may require plating a concentrated cell suspension.
-
Incubate the plates at the optimal growth temperature until colonies appear. This may take longer than on non-selective media.
-
Count the number of resistant colonies on the selective plates.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
To confirm the resistant phenotype, pick individual resistant colonies and re-streak them onto fresh selective agar plates and antibiotic-free plates. True resistant mutants should grow on the selective plates.
Visualizations
Signaling Pathway
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. How Major Antibiotics Work and Hope for Arylomycins - Owlcation [owlcation.com]
- 3. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure and mechanism of bacterial type I signal peptidases. A novel antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylomycin antibiotics may combat antimicrobial resistance | McGraw Hill's AccessScience [accessscience.com]
- 8. Broad-spectrum antibiotic activity of the arylomycin natural products is masked by natural target mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Arylomycin Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to arylomycin antibiotics in their experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for arylomycin antibiotics? | Arylomycin antibiotics function by inhibiting type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway. This inhibition disrupts the proper localization of proteins, leading to bacterial cell death.[1] |
| What are the known mechanisms of resistance to arylomycin antibiotics? | The primary mechanism of resistance involves the activation of a bypass pathway. A protein called AyrR can activate a set of genes (AyrA and AyrBC) that provide an alternative mechanism for protein secretion, compensating for the inhibition of SPase by arylomycin.[2] Other general mechanisms of antibiotic resistance could also play a role, such as reduced membrane permeability or active efflux pumps that remove the antibiotic from the cell.[3][4][5] |
| Are there known potentiators for arylomycin antibiotics? | Yes, studies have shown that aminoglycosides can act as potentiators for arylomycins. The inhibition of SPase by arylomycin can lead to increased sensitivity to aminoglycosides, suggesting a synergistic relationship.[1] |
| What bacterial species have demonstrated resistance to arylomycins? | Staphylococcus aureus is a key pathogen where resistance to arylomycin, through the activation of the AyrR-mediated bypass system, has been documented.[2] |
Troubleshooting Guides
Issue 1: Decreased Susceptibility of Bacterial Culture to Arylomycin
Symptoms:
-
Higher than expected Minimum Inhibitory Concentration (MIC) values for arylomycin.
-
Bacterial growth observed at arylomycin concentrations that were previously effective.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of the AyrR-mediated bypass pathway | 1. Gene Expression Analysis: Perform qRT-PCR to quantify the expression levels of ayrR, ayrA, and ayrBC genes in the resistant strain compared to a susceptible control. Increased expression would suggest the activation of this resistance mechanism. 2. Combination Therapy: Test for synergy between arylomycin and an aminoglycoside (e.g., gentamicin, tobramycin). A significant reduction in the MIC of both drugs would indicate that the combination can overcome this resistance. |
| Reduced Membrane Permeability | 1. Outer Membrane Permeability Assay: Utilize a fluorescent probe-based assay (e.g., using N-phenyl-1-naphthylamine, NPN) to assess the outer membrane permeability of the resistant strain. 2. Use of Permeabilizing Agents: Co-administer arylomycin with a known outer membrane permeabilizing agent, such as a peptidomimetic, to see if susceptibility is restored.[6] |
| Increased Efflux Pump Activity | 1. Efflux Pump Inhibition Assay: Treat the resistant bacteria with a known efflux pump inhibitor (EPI) in combination with arylomycin. A decrease in the arylomycin MIC in the presence of the EPI would suggest the involvement of efflux pumps. 2. Gene Expression of Efflux Pumps: Analyze the expression of known efflux pump genes (e.g., norA in S. aureus) using qRT-PCR. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol determines the synergistic effect of two antimicrobial agents, such as arylomycin and an aminoglycoside.
Materials:
-
Resistant bacterial strain
-
Susceptible control strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Arylomycin stock solution
-
Aminoglycoside (e.g., Gentamicin) stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of arylomycin and the aminoglycoside in CAMHB in the 96-well plate. The arylomycin dilutions should be made along the rows and the aminoglycoside dilutions along the columns.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells with bacteria and single drugs as controls, as well as a no-drug growth control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) to determine bacterial growth. The MIC is the lowest concentration of the drug that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction
-
FICI > 4: Antagonism
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression of resistance-related genes.
Materials:
-
Resistant and susceptible bacterial cultures
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (ayrR, ayrA, ayrBC) and a housekeeping gene (e.g., gyrB)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Grow resistant and susceptible bacterial strains to the mid-logarithmic phase.
-
Extract total RNA from the bacterial pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, specific primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.
Signaling Pathways and Workflows
Caption: Arylomycin resistance and potentiation pathway.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antibiotic Potentiation in Multidrug-Resistant Gram-Negative Pathogenic Bacteria by a Synthetic Peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to Senfolomycin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating potential efflux pump-mediated resistance to the antibiotic Senfolomycin A.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased susceptibility of our bacterial strain to this compound over time. Could this be due to efflux pump-mediated resistance?
A1: Yes, the development of decreased susceptibility to an antibiotic is a hallmark of emerging resistance, and the overexpression of efflux pumps is a common mechanism.[1][2] Efflux pumps are membrane proteins that can actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug and its efficacy.[1][2] If your bacterial strain is developing resistance to this compound, investigating the role of efflux pumps is a logical next step.
Q2: What are the common families of efflux pumps in bacteria?
A2: Bacteria possess several families of efflux pumps, which can be categorized based on their structure, energy source, and substrate specificity. The major families include:
-
ATP-binding cassette (ABC) superfamily: These pumps utilize ATP hydrolysis to drive the transport of substrates across the cell membrane.
-
Major facilitator superfamily (MFS): MFS pumps are secondary active transporters that use the proton motive force to expel substrates.
-
Resistance-nodulation-division (RND) family: Predominantly found in Gram-negative bacteria, RND pumps are large, tripartite systems that span both the inner and outer membranes and are driven by proton motive force. They are known for their ability to confer resistance to a broad range of antibiotics.
-
Small multidrug resistance (SMR) family: These are small membrane proteins that also function as proton-coupled antiporters.
-
Multidrug and toxic compound extrusion (MATE) family: These pumps utilize either a sodium ion gradient or proton motive force to export their substrates.
Q3: How can we determine if this compound is a substrate for a known efflux pump?
A3: To determine if this compound is an efflux pump substrate, you can perform a series of experiments. A common initial approach is to measure the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine Beta-Napthylamide (PAβN). A significant decrease in the MIC of this compound in the presence of the EPI suggests that it is being actively effluxed. Further confirmation can be obtained by using bacterial strains with known deletions or overexpression of specific efflux pump genes.
Q4: What is an efflux pump inhibitor (EPI) and how does it work?
A4: An efflux pump inhibitor is a molecule that blocks the activity of an efflux pump. EPIs can work through several mechanisms, including:
-
Competitive inhibition: The EPI may act as a substrate that competes with the antibiotic for binding to the pump.
-
Non-competitive inhibition: The EPI may bind to a different site on the pump, causing a conformational change that prevents the antibiotic from being transported.
-
Disruption of the energy source: Some EPIs can disrupt the proton motive force or ATP hydrolysis, which are necessary for the pump's function.
By inhibiting the efflux pump, the intracellular concentration of the antibiotic can be restored, thereby overcoming resistance.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the investigation of this compound resistance.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound.
-
Possible Cause 1: Inoculum preparation is not standardized.
-
Solution: Ensure that the bacterial inoculum is prepared to the correct density, typically a 0.5 McFarland standard, for each experiment. Inconsistent inoculum size can lead to variability in MIC values.
-
-
Possible Cause 2: Improper serial dilutions of this compound.
-
Solution: Carefully prepare the serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 3: Contamination of the bacterial culture or media.
Issue 2: No significant change in this compound MIC in the presence of a broad-spectrum Efflux Pump Inhibitor (EPI).
-
Possible Cause 1: The EPI is not effective against the specific efflux pump responsible for this compound resistance.
-
Solution: Try a panel of different EPIs with varying mechanisms of action. The choice of EPI may depend on the bacterial species and the suspected family of the efflux pump.
-
-
Possible Cause 2: The concentration of the EPI is suboptimal.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain. The EPI itself should not inhibit bacterial growth at the concentration used.
-
-
Possible Cause 3: The resistance mechanism is not due to an efflux pump.
-
Solution: Consider other mechanisms of antibiotic resistance, such as target modification, enzymatic inactivation of the drug, or reduced membrane permeability.
-
Issue 3: High background fluorescence in the ethidium bromide (EtBr) accumulation assay.
-
Possible Cause 1: EtBr concentration is too high.
-
Possible Cause 2: Incomplete washing of cells.
-
Solution: Ensure that the bacterial cells are washed thoroughly to remove any extracellular EtBr before measuring fluorescence.
-
-
Possible Cause 3: Autofluorescence of the bacterial cells or media.
-
Solution: Include a control of unstained cells to measure the background autofluorescence and subtract this from the fluorescence of the EtBr-loaded cells.
-
Quantitative Data Summary
The following tables present hypothetical data that might be generated during an investigation into this compound efflux pump-mediated resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus strains.
| Strain | Efflux Pump Genotype | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold-change in MIC with EPI |
| Wild-Type | Normal expression | 2 | 1 | 2 |
| Resistant Isolate | norA overexpression | 32 | 4 | 8 |
| ΔnorA Mutant | norA knockout | 1 | 1 | 1 |
EPI: Efflux Pump Inhibitor (e.g., Reserpine for NorA)
Table 2: Relative Expression of the acrB Efflux Pump Gene in Escherichia coli in Response to this compound Exposure.
| Condition | Relative acrB Gene Expression (Fold Change vs. Untreated) |
| Untreated Control | 1.0 |
| This compound (0.5 x MIC) | 4.5 |
| This compound (1 x MIC) | 12.2 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[4][7][8][9][10]
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (optional)
-
Sterile pipette tips and reservoirs
-
Incubator
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
If using an EPI, prepare a second set of dilutions containing a constant, sub-inhibitory concentration of the EPI.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
2. Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between this compound and an EPI.[3][11][12][13]
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the EPI along the y-axis.
-
The result is a matrix of wells containing various combinations of the two compounds.
-
Inoculate the plate with the bacterial suspension as described for the MIC assay.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
-
3. Ethidium Bromide (EtBr) Accumulation/Efflux Assay
This fluorometric assay measures the accumulation and efflux of EtBr, a common substrate for many efflux pumps.[5][6][14][15][16]
-
Materials:
-
Fluorometer or fluorescence plate reader
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
EPI (optional)
-
-
Procedure (Accumulation):
-
Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS.
-
Add EtBr to the cell suspension at a final concentration that is non-lethal.
-
Monitor the increase in fluorescence over time as EtBr accumulates inside the cells and intercalates with DNA.
-
To test the effect of an EPI, pre-incubate the cells with the inhibitor before adding EtBr.
-
-
Procedure (Efflux):
-
Load the cells with EtBr as in the accumulation assay.
-
Wash the cells to remove extracellular EtBr and resuspend them in PBS.
-
Initiate efflux by adding an energy source, such as glucose.
-
Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells.
-
4. Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
This protocol measures the transcript levels of specific efflux pump genes to determine if they are upregulated in the presence of this compound.[17][18][19][20][21]
-
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers specific for the target efflux pump gene and a housekeeping gene (for normalization)
-
RT-qPCR instrument
-
-
Procedure:
-
Expose the bacterial culture to this compound at a sub-inhibitory concentration for a defined period.
-
Extract total RNA from the treated and untreated (control) cells.
-
Synthesize complementary DNA (cDNA) from the RNA templates.
-
Perform RT-qPCR using primers for your target efflux pump gene and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated sample compared to the control.
-
Visualizations
Caption: Hypothetical mechanism of this compound efflux.
References
- 1. Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. emerypharma.com [emerypharma.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 17. RT-qPCR analysis of efflux pump genes [bio-protocol.org]
- 18. ijop.net [ijop.net]
- 19. researchgate.net [researchgate.net]
- 20. ijop.net [ijop.net]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Improving Senfolomycin A Efficacy In Vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Senfolomycin A, a novel quinolone-analog antibiotic, in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro testing of this compound.
| Question/Issue | Possible Causes | Recommended Solutions |
| 1. Higher than expected Minimum Inhibitory Concentration (MIC) values. | 1. Compound Degradation: this compound may be unstable under certain storage or experimental conditions (e.g., exposure to light, improper pH). 2. Low Solubility: The compound may not be fully dissolved in the assay medium, reducing its effective concentration. 3. Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to quinolone-class antibiotics.[1][2] 4. High Inoculum Density: An excessively high bacterial concentration can overwhelm the antibiotic's efficacy. | 1. Verify Storage and Handling: Store this compound as recommended (e.g., at -20°C, protected from light). Prepare fresh stock solutions for each experiment. 2. Improve Solubility: Use a recommended solvent like DMSO for the initial stock solution. Ensure the final concentration of the solvent in the assay medium is non-toxic to the bacteria (typically ≤1%). 3. Confirm Strain Susceptibility: Test this compound against a known sensitive control strain. Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for resistance mutations.[3] 4. Standardize Inoculum: Prepare the bacterial inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for MIC assays) using a spectrophotometer or McFarland standards. |
| 2. Poor reproducibility of experimental results. | 1. Inconsistent Inoculum Preparation: Variation in the starting bacterial concentration between experiments. 2. Inaccurate Serial Dilutions: Errors in the preparation of the antibiotic concentration gradient. 3. Variable Incubation Conditions: Fluctuations in temperature or incubation time. | 1. Standardize Inoculum Preparation: Follow a consistent protocol for preparing and standardizing the bacterial inoculum for each experiment. 2. Ensure Accurate Pipetting: Use calibrated pipettes and proper technique for serial dilutions. Prepare a master mix for each concentration where possible. 3. Maintain Consistent Incubation: Use a calibrated incubator and ensure a consistent incubation period for all assays. |
| 3. No bactericidal effect observed in Minimum Bactericidal Concentration (MBC) assay. | 1. Compound is Bacteriostatic, not Bactericidal: this compound may inhibit bacterial growth but not kill the bacteria at the tested concentrations. 2. Insufficient Incubation Time: The incubation period may be too short for the bactericidal effect to manifest. 3. Drug Carryover: Residual antibiotic on the agar plate may inhibit growth, giving a false impression of cell death. | 1. Assess Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio can indicate the nature of the antibiotic. A ratio of >4 often suggests bacteriostatic activity. 2. Extend Incubation: Increase the incubation time of the MBC plates to allow for the recovery of any viable bacteria. 3. Minimize Drug Carryover: Use a smaller volume for plating on the MBC agar or perform a dilution step before plating to reduce the concentration of this compound transferred. |
| 4. Unexpected results in combination therapy studies. | 1. Antagonistic Interactions: The second compound may interfere with the mechanism of action of this compound. 2. Chemical Incompatibility: The two compounds may interact chemically, leading to inactivation. | 1. Perform Synergy Testing: Use a checkerboard assay to systematically evaluate the interaction between this compound and the other compound to determine if it is synergistic, additive, or antagonistic. 2. Consult Compound Compatibility Data: Review available literature on the chemical compatibility of the two classes of compounds. |
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a quinolone-analog antibiotic that inhibits bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] By stabilizing the complex between these enzymes and DNA, it leads to double-strand DNA breaks, which blocks DNA replication and transcription, ultimately leading to bacterial cell death.[4][5]
-
How should I prepare and store this compound? It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.
-
What are the common mechanisms of resistance to this compound? As a quinolone-analog, resistance to this compound is likely to arise from:
-
Target-mediated resistance: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[2] These mutations can reduce the binding affinity of the drug to its targets.
-
Efflux pumps: Overexpression of efflux pumps that actively transport the drug out of the bacterial cell, reducing its intracellular concentration.[3]
-
Plasmid-mediated resistance: Acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins that protect the target enzymes from the drug.[2]
-
-
At what stage of bacterial growth is this compound most effective? this compound is most effective against actively dividing bacteria, as its targets, DNA gyrase and topoisomerase IV, are most active during DNA replication.[3][6] Its efficacy may be reduced against bacteria in the stationary phase or in biofilms.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: a. Dilute the overnight bacterial culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Further dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Prepare this compound Dilutions: a. Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate to achieve the desired concentration range. b. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Inoculation: a. Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or a plate reader.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipettes
Procedure:
-
Select Wells from MIC Plate: a. Choose the wells from the completed MIC assay that showed no visible growth (i.e., at and above the MIC).
-
Plating: a. From each selected well, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.
-
Determine MBC: a. Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro efficacy testing.
Caption: Troubleshooting decision tree for high MIC values.
References
- 1. Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Standard Antibiotics Against Staphylococcus aureus
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has complicated treatment strategies and poses a considerable challenge to clinicians and researchers. This guide provides a comparative overview of the efficacy of several key antibiotics used to treat S. aureus infections, with a focus on both methicillin-susceptible (MSSA) and MRSA strains.
It is important to note that information regarding "Senfolomycin A" is not available in the scientific literature. However, limited information suggests that a related compound, Senfolomycin B, exhibits activity against Gram-positive bacteria, including strains of Staphylococcus aureus resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics.[1] Due to the scarcity of data on Senfolomycins, this guide will focus on well-established antibiotics.
Comparative Efficacy of Selected Antibiotics
The following table summarizes the in vitro activity of several key antibiotics against Staphylococcus aureus, as indicated by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Lower MIC values indicate greater potency.
| Antibiotic | S. aureus Strain | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |
| Vancomycin | MRSA | - | - | The CLSI defines susceptibility as an MIC of ≤2 μg/mL.[2] Treatment failures have been reported for infections with MICs between 1 and 2 μg/mL.[2] |
| Linezolid | MRSA | - | - | Belongs to the oxazolidinone class and is effective against both community-associated (CA-MRSA) and healthcare-associated (HA-MRSA) strains.[3] Linezolid has been shown to be more effective than vancomycin for treating MRSA pneumonia.[4] |
| Daptomycin | MRSA | 0.38 | 0.75 | A cyclic lipopeptide antibiotic that is rapidly bactericidal.[5] The susceptibility breakpoint is ≤1 mg/L for S. aureus.[5] |
| Ceftaroline | MRSA | 0.5 | 1 | A fifth-generation cephalosporin with activity against MRSA due to its high affinity for penicillin-binding protein 2a (PBP2a).[6][7] |
| Clindamycin | MSSA | - | 0.12 | An effective option for MSSA infections, particularly skin and soft tissue infections.[8][9] |
| MRSA | - | >32 | Resistance is common in MRSA, and inducible resistance can be a concern.[8][9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
A standardized method for determining the MIC of an antibiotic against a bacterial isolate is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Inoculum Preparation: A standardized inoculum of the S. aureus isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Mechanisms of Action of Selected Antibiotics
The following diagram illustrates the different cellular targets of the discussed antibiotics in Staphylococcus aureus.
Caption: Mechanisms of action for selected anti-staphylococcal antibiotics.
Summary of Mechanisms:
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3]
-
Ceftaroline: A beta-lactam antibiotic that, unlike other beta-lactams, has a high affinity for penicillin-binding protein 2a (PBP2a) in MRSA, thereby inhibiting cell wall synthesis.[6][7]
-
Linezolid: An oxazolidinone that inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.[3][10]
-
Clindamycin: A lincosamide that also targets the 50S ribosomal subunit to inhibit protein synthesis.[11][12]
-
Daptomycin: A cyclic lipopeptide that inserts into the bacterial cell membrane, causing depolarization and subsequent cell death.[13][14]
The treatment of Staphylococcus aureus infections, particularly those caused by MRSA, requires careful consideration of the antibiotic's efficacy, the site of infection, and local resistance patterns. While vancomycin has long been a mainstay for serious MRSA infections, newer agents such as linezolid, daptomycin, and ceftaroline offer valuable alternatives, especially in cases of vancomycin treatment failure or for specific infection types.[3][15] The choice of antibiotic should always be guided by susceptibility testing to ensure optimal patient outcomes. Continued surveillance and research are crucial for the development of new therapeutic strategies to combat the evolving threat of antibiotic-resistant S. aureus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 4. Best Treatments for MRSA: Best Antibiotics and More - GoodRx [goodrx.com]
- 5. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Management of Staphylococcus aureus Infections | AAFP [aafp.org]
- 14. academic.oup.com [academic.oup.com]
- 15. MRSA Infection | Johns Hopkins Medicine [hopkinsmedicine.org]
Senfolomycin A: A Comparative Analysis of its Potential Activity Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Introduction to Senfolomycin A
This compound is an antibiotic discovered in the 1960s, produced by Streptomyces anandii subsp. friuliensis. Structurally, it is a glycosylated molecule belonging to the paulomycin family of antibiotics.[1] These antibiotics are known for their activity primarily against Gram-positive bacteria.[1] Historical data suggests that this compound exhibits activity against Streptococcus pneumoniae, although specific minimum inhibitory concentration (MIC) values from contemporary studies are not available in the reviewed literature.
Comparative In Vitro Activity
A comprehensive comparison of the in vitro activity of this compound against S. pneumoniae is hampered by the lack of recent, publicly accessible MIC data. However, to provide a framework for its potential efficacy, the following table summarizes the MIC distributions for commonly used antibiotics against S. pneumoniae. This data, gathered from various studies, illustrates the activity spectrum of current therapies and provides a benchmark against which this compound could be evaluated in future studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Spectrum of Activity & Resistance Notes |
| This compound | Not Available | Not Available | Expected to be active against Gram-positive bacteria, including S. pneumoniae. Resistance mechanisms are not well-characterized. |
| Penicillin | ≤0.06 - 2 | 0.12 - 8 | Resistance is common and mediated by alterations in penicillin-binding proteins (PBPs). Breakpoints vary by clinical syndrome (meningitis vs. non-meningitis). |
| Ceftriaxone | ≤0.5 | ≤0.5 - 2 | A third-generation cephalosporin, often used for penicillin-resistant S. pneumoniae. Resistance is emerging. |
| Vancomycin | ≤0.5 | ≤0.5 | A glycopeptide antibiotic that is consistently active against penicillin- and cephalosporin-resistant S. pneumoniae. Resistance is rare. |
| Levofloxacin | 0.75 | 1.0 | A fluoroquinolone with good activity against S. pneumoniae. Resistance can emerge through mutations in DNA gyrase and topoisomerase IV. |
| Moxifloxacin | 0.19 | 0.25 | A fluoroquinolone with enhanced activity against Gram-positive bacteria compared to older fluoroquinolones. |
| Linezolid | Not specified | ≤2 | An oxazolidinone antibiotic effective against multidrug-resistant S. pneumoniae. |
| Erythromycin | ≥16 | ≥16 | A macrolide antibiotic to which resistance in S. pneumoniae is widespread. |
Note: MIC values can vary depending on the specific strain, testing methodology, and reporting standards.
Mechanism of Action
While the precise mechanism of action for this compound has not been extensively detailed in recent literature, its structural similarity to the paulomycins and another related antibiotic, pulvomycin, provides strong evidence for its mode of action. Paulomycins and pulvomycin are known to inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu) .[2][3][4][5][6]
EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, these antibiotics are thought to prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.[2][3] This mechanism is distinct from many other classes of protein synthesis inhibitors that target the ribosome itself.
Signaling Pathway Diagram: Inhibition of Protein Synthesis by this compound (Hypothesized)
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
The determination of in vitro activity of antibacterial agents against Streptococcus pneumoniae is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay for Streptococcus pneumoniae
-
Bacterial Isolate Preparation: S. pneumoniae isolates are subcultured on a suitable agar medium, such as tryptic soy agar with 5% sheep blood, and incubated at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.
-
Inoculum Preparation: A suspension of the bacterial culture is prepared in a suitable broth, such as cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of the test antibiotic (e.g., this compound) and comparator agents are prepared in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C in ambient air for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. A control well without antibiotic is included to ensure bacterial growth, and an uninoculated well serves as a negative control.
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
This compound represents a potentially interesting antibacterial agent with a likely mechanism of action that is distinct from many commonly used antibiotics for Streptococcus pneumoniae. Its presumed inhibition of EF-Tu offers a target that is less susceptible to the resistance mechanisms affecting beta-lactams and other drug classes. However, the lack of recent and comprehensive in vitro susceptibility data for this compound against a diverse panel of clinical S. pneumoniae isolates, including multidrug-resistant strains, is a significant knowledge gap.
Future research should focus on:
-
Re-evaluation of In Vitro Activity: Determining the MIC values of purified this compound against contemporary, well-characterized clinical isolates of S. pneumoniae, including penicillin-susceptible, -intermediate, and -resistant strains.
-
Mechanism of Action Confirmation: Definitive studies to confirm that the mechanism of action of this compound is indeed the inhibition of EF-Tu.
-
Spectrum of Activity: Broadening the assessment of this compound's activity against other important Gram-positive and Gram-negative pathogens.
-
In Vivo Efficacy: If in vitro activity is promising, evaluating the efficacy of this compound in animal models of pneumococcal infection.
The information presented in this guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound and related compounds as novel therapies for S. pneumoniae infections. The unique mechanism of action of this antibiotic family may offer a new avenue for combating the growing challenge of antimicrobial resistance.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Senfolomycin A and Standard-of-Care Antibiotics Against Enterococcus faecalis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activity of Senfolomycin A and currently utilized antibiotics against Enterococcus faecalis, a significant opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents. Due to the limited availability of specific quantitative data for this compound, this comparison focuses on its qualitative activity profile in the context of quantitative data for established therapies.
Introduction to this compound
This compound is an antibiotic that has demonstrated activity against Gram-positive bacteria, including strains of Staphylococcus aureus resistant to penicillin, streptomycin, neomycin, and macrolides.[1][2] While specific minimum inhibitory concentration (MIC) values against Enterococcus faecalis are not widely available in publicly accessible literature, its activity against other Gram-positive organisms suggests potential efficacy. This compound is structurally related to paulomycin E, a member of the paulomycin family of antibiotics known for their activity against Gram-positive bacteria.[3]
Mechanism of Action
This compound belongs to the arylomycin class of antibiotics. These natural products exert their antibacterial effect by inhibiting type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway. By blocking SPase, arylomycins prevent the cleavage of signal peptides from preproteins, leading to an accumulation of unprocessed proteins in the cell membrane and ultimately disrupting cellular function. This mechanism is distinct from many currently used antibiotics.
Comparison with Alternative Antibiotics
The following tables summarize the in vitro activity of several standard-of-care antibiotics against Enterococcus faecalis, based on reported Minimum Inhibitory Concentration (MIC) values. This data provides a benchmark for the potential efficacy of novel compounds like this compound.
Table 1: MIC Values of Selected Antibiotics against Enterococcus faecalis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Mechanism of Action |
| This compound | Data not available | Data not available | Inhibition of Type I Signal Peptidase |
| Ampicillin | 0.5 - 2 | 2 - 8 | Inhibition of cell wall synthesis |
| Vancomycin | 0.75 - 1 | 8 | Inhibition of cell wall synthesis |
| Linezolid | 2 | 2 | Inhibition of protein synthesis |
| Daptomycin | 2 | 2 - 4 | Disruption of cell membrane function |
| Fosfomycin | 32 | 64 | Inhibition of cell wall synthesis (early stage) |
Note: MIC values can vary depending on the specific strains tested and the methodology used.
Experimental Protocols
Accurate determination of antimicrobial susceptibility is crucial for both clinical treatment and drug development. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Enterococcus faecalis.
Broth Microdilution Method (CLSI Guidelines)
This method is considered a gold standard for quantitative susceptibility testing.
-
Inoculum Preparation: A standardized inoculum of E. faecalis is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air. For vancomycin, a 24-hour incubation is recommended.[1]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
-
Plate Preparation: A series of agar plates (Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.
E-test (Gradient Diffusion Method)
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
E-test Strip Application: A plastic strip impregnated with a predefined gradient of the antimicrobial agent is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Broth Microdilution MIC Testing Workflow.
Caption: Comparison of Antibiotic Mechanisms.
Conclusion
While this compound presents a novel mechanism of action by targeting Type I signal peptidase, a critical component of the bacterial protein secretion system, a comprehensive quantitative comparison of its activity against Enterococcus faecalis is currently limited by the lack of publicly available MIC data. The provided data on established antibiotics serves as a crucial reference for the evaluation of new compounds. Further investigation into the in vitro and in vivo efficacy of this compound is warranted to determine its potential as a therapeutic agent for infections caused by E. faecalis, particularly in the context of rising antimicrobial resistance.
References
The Emergence of Antibiotics in Oncology: A Comparative Analysis of Salinomycin's In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual challenge. In an intriguing turn of events, repurposed antibiotics are emerging as a promising frontier in this endeavor. This guide provides a comprehensive comparison of the in vivo efficacy of Salinomycin, a polyether antibiotic, with standard-of-care chemotherapies in preclinical cancer models. Through a detailed examination of experimental data, protocols, and underlying signaling pathways, this document aims to provide an objective assessment of Salinomycin's potential as a valuable addition to the anticancer armamentarium.
A Paradigm Shift: Antibiotics as Anticancer Agents
Historically confined to the realm of infectious diseases, certain antibiotics have demonstrated potent anticancer properties. These compounds often exhibit unique mechanisms of action, targeting cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis, and overcoming multidrug resistance. Salinomycin, in particular, has garnered significant attention for its ability to selectively eliminate CSCs and inhibit tumor growth in various cancer types.[1][2][3] This guide focuses on the in vivo validation of Salinomycin's efficacy, drawing comparisons with established chemotherapeutic regimens to contextualize its potential clinical utility.
Comparative In Vivo Efficacy of Salinomycin
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of Salinomycin's performance against standard chemotherapies in colorectal and breast cancer models.
Table 1: In Vivo Efficacy of Salinomycin vs. FOLFOX in Colorectal Cancer Xenograft Models
| Parameter | Salinomycin | FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) | Salinomycin + FOLFOX | Vehicle Control | Source |
| Animal Model | Patient-Derived Xenograft (PDX) in NOD/SCID mice | Patient-Derived Xenograft (PDX) in NOD/SCID mice | Patient-Derived Xenograft (PDX) in NOD/SCID mice | Patient-Derived Xenograft (PDX) in NOD/SCID mice | [4][5][6] |
| Tumor Growth Inhibition | Superior to FOLFOX in 1 of 4 PDX models; Non-inferior in 2 of 4 PDX models.[4][6] | Inferior to Salinomycin in 1 of 4 PDX models.[4][6] | Superior anti-tumoral activity compared to either agent alone in all 4 PDX models.[4][6] | N/A | [4][6] |
| Dosage | 4 mg/kg, intraperitoneally, daily for 21 days[5] | 5-FU (100 mg/kg) and Oxaliplatin (2.5 mg/kg), intraperitoneally, once a week for 3 weeks[7] | Not specified | Not specified | [5][7] |
| Mechanism of Action | Induces apoptosis, accumulation of dysfunctional mitochondria, and generation of reactive oxygen species.[4] | Cytotoxic chemotherapy targeting DNA synthesis and repair. | Synergistic effects.[4][6] | N/A | [4] |
Table 2: In Vivo Efficacy of Salinomycin vs. Paclitaxel in Breast Cancer Xenograft Models
| Parameter | Salinomycin | Paclitaxel | Salinomycin + Paclitaxel | Vehicle Control | Source |
| Animal Model | 4T1 murine breast cancer model in BALB/c mice; MCF-7 human breast cancer xenografts in NOD/SCID mice. | 4T1 murine breast cancer model in BALB/c mice; MCF-7 human breast cancer xenografts in NOD/SCID mice. | MCF-7 human breast cancer xenografts in NOD/SCID mice. | 4T1 murine breast cancer model in BALB/c mice. | [1][8] |
| Tumor Growth Inhibition | 20% tumor growth inhibition.[8] | Delayed tumor growth compared to control.[9] | Almost complete eradication of MCF-7 tumors.[1] | N/A | [1][8][9] |
| Effect on Metastasis | Reduced the number of metastatic nodes by 58%.[8] | Showed a higher number of macrometastases compared to Salinomycin-treated mice.[9] | Not specified | N/A | [8][9] |
| Effect on Cancer Stem Cells (CSCs) | Reduces the percentage of CD44high/CD24low breast CSCs.[2] | Increased the percentage of CD44high/CD24low breast CSCs.[2] | Not specified | N/A | [2] |
| Dosage | 50 µg/kg, intratumorally[8] | 10 µg/kg[8] | Not specified | N/A | [8] |
Table 3: Comparative Toxicity Profile of Salinomycin in Mice
| Parameter | Value | Source |
| LD50 (Oral) | 50 mg/kg | [10] |
| LD50 (Intraperitoneal) | 18 mg/kg | [10] |
| Well-Tolerated Dose | 5 mg/kg | [10] |
| Observed Side Effects | Peripheral polyneuropathy observed at therapeutic doses.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited in vivo studies.
General In Vivo Xenograft Protocol
A standardized workflow for establishing and evaluating treatments in patient-derived or cell-line-derived xenograft models is essential for reproducible results.
Caption: Workflow for in vivo xenograft studies.
Drug Administration Protocols
-
Salinomycin:
-
FOLFOX Regimen:
-
Paclitaxel:
Signaling Pathways Targeted by Salinomycin
Salinomycin's anticancer activity is attributed to its interference with key signaling pathways that are often dysregulated in cancer and are crucial for the survival and self-renewal of cancer stem cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance. Its aberrant activation is a hallmark of many cancers. Salinomycin has been shown to inhibit this pathway, contributing to its anticancer effects.[13][14]
Caption: Salinomycin inhibits Wnt signaling.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its inappropriate activation in adults can lead to the development and progression of various cancers. Salinomycin has been observed to downregulate key components of this pathway.[13][15]
Caption: Salinomycin downregulates Hedgehog pathway components.
Conclusion
The preclinical in vivo data presented in this guide highlight the potential of Salinomycin as a potent anticancer agent, particularly in its ability to target cancer stem cells and its synergistic effects when combined with standard chemotherapy. While the initial findings are promising, further investigation into its toxicity profile and the development of strategies to mitigate side effects are crucial for its clinical translation. The detailed experimental protocols and an understanding of the targeted signaling pathways provide a solid foundation for future research aimed at harnessing the full therapeutic potential of Salinomycin and other repurposed antibiotics in the fight against cancer.
References
- 1. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. Salinomycin inhibits the growth of colorectal carcinoma by targeting tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salinomycin: Anti-tumor activity in a pre-clinical colorectal cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fundacjarakiety.pl [fundacjarakiety.pl]
- 7. FOLFOX Chemotherapy Ameliorates CD8 T Lymphocyte Exhaustion and Enhances Checkpoint Blockade Efficacy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose salinomycin inhibits breast cancer metastasis by repolarizing tumor hijacked macrophages toward the M1 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salinomycin as a potent anticancer stem cell agent: State of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]
- 12. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salinomycin inhibits metastatic colorectal cancer growth and interferes with Wnt/β-catenin signaling in CD133+ human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications [frontiersin.org]
Lack of Data on Senfolomycin A Synergy with Beta-Lactam Antibiotics
An extensive review of scientific literature reveals no available data on the synergistic effects of Senfolomycin A with beta-lactam antibiotics. As such, it is not possible to provide a comparison guide with supporting experimental data on this specific topic.
To address the user's core interest in antibiotic synergy, this guide will instead focus on a well-documented example: the synergistic relationship between Fosfomycin and Beta-Lactam Antibiotics . This combination has been studied for its potential to combat resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
Comparison Guide: Synergy of Fosfomycin with Beta-Lactam Antibiotics
This guide provides an objective comparison of the synergistic activity of fosfomycin in combination with various beta-lactam antibiotics against key bacterial pathogens. The data presented is sourced from published experimental studies.
Data Presentation: Quantitative Synergy Analysis
The synergistic effect of combining fosfomycin with beta-lactam antibiotics is often quantified using the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and by observing bacterial killing over time in time-kill assays.
Table 1: Synergy of Fosfomycin with Beta-Lactams against Staphylococcus aureus
| Beta-Lactam Antibiotic | Bacterial Strain(s) | Synergy Metric (FIC Index) | Key Finding |
| Nafcillin | S. aureus (various isolates) | Synergy or partial synergy for most isolates | Significant reduction in MIC for S. aureus[1] |
| Cefotaxime | S. aureus (various isolates) | Synergy for most isolates | Effective combination against a range of staphylococci[1] |
| Imipenem | MRSA and GISA | Synergy observed in 9 out of 10 experiments (standard inoculum) | Potent synergistic and bactericidal effects[2] |
| Ceftriaxone | MRSA and GISA | Synergy observed in all strains (standard inoculum) | Demonstrates broad synergistic activity against resistant strains[2] |
Synergy is typically defined as an FIC index of ≤ 0.5.[1]
Table 2: Synergy of Fosfomycin with Beta-Lactams against Gram-Negative Bacteria
| Beta-Lactam Antibiotic | Bacterial Strain(s) | Synergy Metric (FIC Index) & Other | Key Finding |
| Ticarcillin, Piperacillin, Azlocillin, Ceftazidime, Aztreonam, Imipenem | Pseudomonas aeruginosa | Synergy in 31% to 61% of isolates | Combination can restore susceptibility in resistant strains[1] |
| Ampicillin | Enterobacteriaceae, Proteus vulgaris, Providencia rettgeri | Synergistic against a number of strains | Potential for treating infections caused by these organisms[1] |
| Piperacillin/tazobactam | Gram-negative bloodstream isolates | Synergy in 33% of isolates | One of the more effective beta-lactam combinations with fosfomycin[3] |
| Ceftazidime/avibactam | Gram-negative bloodstream isolates | Synergy in 30% of isolates | Another promising combination for resistant Gram-negative infections[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic synergy.
1. Checkerboard Assay
This method is used to determine the FIC index and assess for synergy, additivity, indifference, or antagonism between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.
-
Inoculum Preparation: The bacterial isolate to be tested is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FIC index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[4]
-
2. Time-Kill Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic effect of antibiotics over time.
-
Preparation of Cultures: A standardized inoculum of the test organism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Addition of Antibiotics: The antibiotics are added to the bacterial cultures at specific concentrations (e.g., based on their MICs), both individually and in combination. A growth control with no antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[2]
Mandatory Visualization
Mechanism of Synergy: Dual Inhibition of Bacterial Cell Wall Synthesis
The synergistic effect of fosfomycin and beta-lactam antibiotics is attributed to their complementary mechanisms of action, both targeting the synthesis of the bacterial cell wall, but at different stages.
Caption: Dual inhibition of peptidoglycan synthesis by fosfomycin and beta-lactams.
Experimental Workflow: Checkerboard Synergy Assay
The following diagram illustrates the workflow for determining the Fractional Inhibitory Concentration (FIC) index.
References
- 1. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosfomycin plus β-Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Senfolomycin A Combination Therapy: A Comparative Guide for Researchers
Disclaimer: There are currently no publicly available research studies specifically investigating combination therapies involving Senfolomycin A. This guide provides a theoretical framework for potential combination strategies based on the known chemical properties of this compound and the general mechanisms of antibiotic synergy. The proposed combinations and experimental protocols are hypothetical and require experimental validation.
This compound is an antibiotic known to be active against Gram-positive bacteria and to a lesser extent, Gram-negative bacteria.[1] Structurally, it is closely related to the paulomycin family of antibiotics, specifically paulomycin E, from which it differs only in the stereochemistry of a methoxy group on a sugar moiety.[2] A key feature of both senfolomycins and paulomycins is the presence of a rare isothiocyanate group, which is crucial for their antibacterial activity.[3][4][5]
Putative Mechanism of Action of this compound
While the precise molecular target of this compound has not been definitively identified, the mechanism of action is likely attributable to its isothiocyanate functional group. Isothiocyanates are known to exert their antimicrobial effects through multiple mechanisms:
-
Enzyme Inhibition: Isothiocyanates can react with the sulfhydryl groups of proteins, leading to the inhibition of essential enzymes.[6]
-
Membrane Disruption: They can affect the integrity of the bacterial cell membrane, leading to the leakage of cellular components.[6][7]
-
Induction of Oxidative Stress: Isothiocyanates can trigger pathways that lead to oxidative stress and protein aggregation within the bacterial cell.[6]
This multi-target mechanism suggests that this compound could be a valuable candidate for combination therapies, potentially exhibiting synergistic effects with antibiotics that have different modes of action.
Hypothetical Combination Therapies and Rationale
Based on the putative multi-target mechanism of this compound, several classes of antibiotics could be considered for synergistic combination therapies against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Comparison of Hypothetical this compound Combination Therapies
| Combination Partner | Class | Mechanism of Action of Partner | Rationale for Synergy | Potential Advantages |
| Daptomycin | Lipopeptide | Disrupts bacterial cell membrane function by causing rapid depolarization. | Dual attack on the cell membrane integrity could lead to enhanced bactericidal activity. | Overcoming resistance to either agent alone; rapid killing of persistent bacteria. |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. | Weakening of the cell wall by vancomycin may enhance the penetration of this compound to its intracellular targets. | Increased efficacy against vancomycin-intermediate and resistant strains. |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase, thus blocking transcription. | Multi-target attack on essential cellular processes (membrane/enzymes and transcription) can reduce the likelihood of resistance development. | Broadened spectrum of activity and potential for use in biofilm-related infections. |
| Levofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, interfering with DNA replication and repair. | Simultaneous disruption of DNA replication and other cellular functions could be highly synergistic. | Potent activity against a wide range of pathogens; potential to overcome quinolone resistance. |
Proposed Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Synergistic Mechanism of this compound and Vancomycin
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Senfolomycin A in Relation to Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Senfolomycin A with other classes of antibiotics. Due to the limited direct experimental data on this compound, this comparison is largely based on its close structural and biological relationship to the paulomycin family of antibiotics. Paulomycins, like this compound, are primarily active against Gram-positive bacteria, and their antibacterial action is attributed to the presence of a unique paulic acid moiety containing an isothiocyanate group. The primary mechanism of action for this class of antibiotics is believed to be the inhibition of protein synthesis.
Mechanism of Action: Inhibition of Protein Synthesis
This compound and its analogs in the paulomycin family are understood to exert their antibacterial effects by inhibiting bacterial protein synthesis. While the precise binding site on the ribosome has not been definitively elucidated, the mechanism is distinct from many other protein synthesis inhibitors. This unique mode of action suggests a low probability of cross-resistance with antibiotics that target different stages or components of the translation machinery.
Below is a diagram illustrating the general mechanism of bacterial protein synthesis and the proposed point of intervention for this compound/paulomycins.
Caption: Proposed mechanism of action for this compound.
Cross-Resistance Data
There is a notable lack of cross-resistance between Senfolomycin B (a closely related compound) and several established antibiotic classes, including penicillins, streptomycin, neomycin, and macrolides, particularly in strains of Staphylococcus aureus resistant to these agents. This suggests that the resistance mechanisms that affect these other antibiotics do not impact the activity of senfolomycins.
The following table summarizes the expected cross-resistance profile of this compound based on its mechanism of action as a protein synthesis inhibitor and available data on related compounds.
| Antibiotic Class | Mechanism of Action | Expected Cross-Resistance with this compound | Rationale |
| β-Lactams (e.g., Penicillin, Methicillin) | Inhibit cell wall synthesis | Low | Different cellular targets. Senfolomycins are effective against penicillin-resistant S. aureus. |
| Aminoglycosides (e.g., Streptomycin, Neomycin, Gentamicin) | Inhibit protein synthesis (30S subunit) | Low | Different binding sites on the ribosome. Senfolomycins show activity against streptomycin and neomycin-resistant S. aureus. |
| Macrolides (e.g., Erythromycin) | Inhibit protein synthesis (50S subunit, exit tunnel) | Low | Likely different binding sites on the 50S subunit. Senfolomycins are effective against macrolide-resistant S. aureus. |
| Lincosamides (e.g., Clindamycin) | Inhibit protein synthesis (50S subunit, peptidyl transferase center) | Possible | Both target the 50S subunit, but specific binding sites may differ. Further studies are needed. |
| Tetracyclines | Inhibit protein synthesis (30S subunit) | Low | Different ribosomal subunit target. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA gyrase and topoisomerase IV | Low | Different cellular targets. |
| Glycopeptides (e.g., Vancomycin) | Inhibit cell wall synthesis | Low | Different cellular targets. |
Experimental Protocols
The determination of cross-resistance is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs) of a panel of antibiotics against various bacterial strains, including those with known resistance mechanisms.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain, such as Staphylococcus aureus.
1. Materials:
- Bacterial culture (Staphylococcus aureus) grown to mid-logarithmic phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- This compound and other antibiotics for comparison.
- Sterile 96-well microtiter plates.
- CAMHB.
- Spectrophotometer.
- Pipettes and sterile tips.
- Incubator (37°C).
2. Inoculum Preparation:
- Aseptically pick several colonies of the test organism from an agar plate and inoculate into a tube of CAMHB.
- Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Antibiotic Dilution Series:
- Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent.
- Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plate to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted across the plate.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
- Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
- Incubate the plate at 37°C for 18-24 hours.
5. MIC Determination:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Below is a workflow diagram for the MIC determination process.
Caption: Workflow for MIC determination.
Conclusion
Based on its proposed mechanism of action as a protein synthesis inhibitor with a potentially unique binding site, this compound is expected to exhibit a favorable cross-resistance profile. It is likely to remain active against Gram-positive pathogens that have developed resistance to commonly used antibiotics targeting cell wall synthesis, DNA replication, and even other protein synthesis inhibitors that bind to different ribosomal sites. However, comprehensive experimental studies with a broad panel of resistant clinical isolates are required to definitively establish the cross-resistance patterns of this compound.
A Comparative Analysis of Vancomycin and its Alternatives for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of vancomycin, linezolid, and daptomycin in combating MRSA, supported by experimental data and detailed methodologies.
Initial literature searches for "Senfolomycin A" did not yield any scientific data, preventing a direct comparison with vancomycin. Consequently, this guide focuses on established and clinically significant alternatives to vancomycin for the treatment of MRSA: linezolid and daptomycin.
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating a thorough understanding of the available therapeutic options. While vancomycin has long been a cornerstone of anti-MRSA therapy, the emergence of strains with reduced susceptibility, coupled with concerns about its efficacy and safety, has spurred the development and use of alternative agents. This guide delves into a comparative analysis of vancomycin, linezolid, and daptomycin, focusing on their mechanisms of action, in vitro activity, and in vivo efficacy against MRSA.
Comparative In Vitro Efficacy
The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC90 value (the concentration required to inhibit 90% of isolates) indicates greater potency against a population of bacterial strains.
| Antibiotic | MRSA MIC Range (µg/mL) | MRSA MIC50 (µg/mL) | MRSA MIC90 (µg/mL) |
| Vancomycin | 0.5 - 2 | 1 | 2 |
| Linezolid | 0.25 - 4 | 1 | 2 |
| Daptomycin | 0.06 - 1 | 0.25 | 0.5 |
Note: MIC values can vary depending on the specific MRSA isolates and testing methodologies.
Comparative In Vivo Efficacy in Murine Infection Models
Animal models are indispensable for evaluating the in vivo performance of antimicrobial agents. Murine models of MRSA infection, such as skin and soft tissue infection (SSTI) and bacteremia models, provide valuable insights into the therapeutic potential of these drugs.
Murine Skin and Soft Tissue Infection (SSTI) Model
In a murine intradermal skin infection model using a community-associated MRSA strain (USA300), the efficacy of subcutaneous vancomycin, daptomycin, and linezolid was evaluated over 14 days. Treatment was initiated 4 hours post-infection and continued for 7 days.
| Treatment Group (dose) | Mean Total Lesion Size (cm²) at Day 7 | Mean Bacterial Counts (Total Flux [photons/s]) at Day 7 |
| Saline (Control) | ~2.5 | ~1 x 10⁸ |
| Vancomycin (110 mg/kg twice daily) | ~1.0 | ~1 x 10⁷ |
| Daptomycin (50 mg/kg once daily) | ~0.8 | ~5 x 10⁶ |
| Linezolid (60 mg/kg twice daily) | ~1.2 | ~2 x 10⁷ |
Statistically significant reduction compared to the saline control group (P < 0.05)[1].
Murine Bacteremia Model
The efficacy of these antibiotics has also been compared in a murine model of MRSA bacteremia. The reduction in bacterial load in the blood and kidneys is a key indicator of therapeutic success.
| Treatment Group | Mean Log₁₀ CFU/mL Reduction in Blood | Mean Log₁₀ CFU/g Reduction in Kidney |
| Vancomycin | 1.84 ± 0.73 | 1.95 ± 0.32 |
| Daptomycin | 2.30 ± 0.60 | 2.14 ± 0.31 |
Data for linezolid in a directly comparable bacteremia model was not available in the referenced literature[2].
Mechanisms of Action
The distinct mechanisms by which these antibiotics exert their effects are crucial to understanding their spectrum of activity and the potential for resistance development.
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking transglycosylation and transpeptidation.
Linezolid: As an oxazolidinone, linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex[1][3].
Daptomycin: This cyclic lipopeptide antibiotic disrupts bacterial cell membrane function in a calcium-dependent manner. It inserts into the cell membrane, leading to oligomerization, pore formation, and rapid membrane depolarization, which in turn inhibits the synthesis of proteins, DNA, and RNA[2][4][5].
Caption: Mechanisms of action for Vancomycin, Linezolid, and Daptomycin against MRSA.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of vancomycin, linezolid, and daptomycin in the appropriate solvent at a high concentration.
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate. For daptomycin testing, supplement the CAMHB with calcium to a final concentration of 50 mg/L.
-
Serial Dilution: Perform serial twofold dilutions of each antibiotic across the rows of the plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a starting inoculum of the MRSA isolate in CAMHB (supplemented with calcium for daptomycin) to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antibiotics: Add the test antibiotics at concentrations corresponding to their MICs (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
Murine Skin and Soft Tissue Infection (SSTI) Model
This in vivo model is used to assess the efficacy of antimicrobial agents in treating localized MRSA infections.
-
Animal Preparation: Use female BALB/c mice (6-8 weeks old). Anesthetize the mice and shave a small area on their backs.
-
Inoculum Preparation: Prepare a mid-logarithmic growth phase culture of the MRSA strain. Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10⁷ to 1 x 10⁸ CFU/50 µL.
-
Infection: Inject the bacterial suspension intradermally or subcutaneously into the shaved area of the mice.
-
Treatment: At a predetermined time post-infection (e.g., 2-4 hours), begin administration of the test antibiotics (e.g., vancomycin, linezolid, daptomycin) or a vehicle control via a clinically relevant route (e.g., subcutaneous, intravenous).
-
Monitoring: Monitor the mice daily for signs of illness and measure the size of the skin lesions (length x width).
-
Endpoint Analysis: At the end of the study period (e.g., day 7 or 14), euthanize the mice. The skin lesions can be excised for histopathological analysis and to determine the bacterial load (CFU/gram of tissue).
Caption: Workflow for a murine MRSA skin and soft tissue infection model.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Vancomycin, Linezolid, Tedizolid, and Daptomycin in Treating Patients with Suspected or Proven Complicated Skin and Soft Tissue Infections: An Updated Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetic properties of vancomycin, linezolid, tigecyclin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Correlating Senfolomycin A MIC with Clinical Outcomes: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals: The following guide was intended to provide a comprehensive comparison of Senfolomycin A's Minimum Inhibitory Concentration (MIC) data with its clinical outcomes, alongside alternative therapies. However, a thorough review of published scientific literature has revealed a significant lack of available data to support such a comparison.
This compound is an antibacterial agent first described in the mid-1960s and later identified in the 1980s as being structurally and biologically similar to the paulomycin family of antibiotics, specifically paulomycin E.[1] Its activity has been noted against several Gram-positive bacteria, including Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pneumoniae.[1]
Despite this early characterization, there is a notable absence of recent preclinical or clinical studies involving this compound. Consequently, no publicly available data exists on the clinical outcomes of treatment with this antibiotic. Furthermore, specific MIC values for this compound against a comprehensive range of bacterial isolates are not available in recent literature. This scarcity of information extends to the broader paulomycin class of antibiotics, for which clinical trial data is also lacking.
The correlation between an antibiotic's MIC and its clinical efficacy is a cornerstone of antimicrobial stewardship and drug development. A higher MIC, even within the susceptible range, can be associated with adverse patient outcomes for certain infections.[2] However, without both robust MIC data and corresponding clinical results for this compound, any attempt to draw such correlations would be purely speculative.
General Principles of MIC and Clinical Outcome Correlation
While specific data for this compound is unavailable, the principles of how MIC is correlated with clinical outcomes are well-established. This relationship is a critical component in determining the potential success of an antibiotic. The workflow for establishing this correlation is outlined below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
